molecular formula C8H10FN B7815654 2-Fluoro-n,4-dimethylaniline

2-Fluoro-n,4-dimethylaniline

Cat. No.: B7815654
M. Wt: 139.17 g/mol
InChI Key: KICWBKWNKZINLP-UHFFFAOYSA-N
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Description

2-Fluoro-n,4-dimethylaniline is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-N,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICWBKWNKZINLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Fluoro-N,4-dimethylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides an in-depth technical overview of 2-Fluoro-N,4-dimethylaniline, a substituted aromatic amine of growing interest in chemical research and development. This guide details the compound's chemical identity, core physicochemical properties, logical synthetic strategies, and potential applications, particularly in the fields of medicinal chemistry and materials science. By synthesizing data on this specific molecule and its structural analogs, this paper serves as a vital resource for researchers, chemists, and professionals in drug discovery and fine chemical synthesis. The strategic incorporation of a fluorine atom and two methyl groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block for creating complex, high-value molecules.

Chemical Identity and Core Properties

This compound is a derivative of aniline featuring a fluorine atom at the C2 position, a methyl group on the amine nitrogen (N-methyl), and a second methyl group on the aromatic ring at the C4 position. While a specific CAS number for this exact isomer is not prominently listed in major databases, its identity can be unequivocally established through its molecular structure and systematic nomenclature.

The introduction of these specific substituents significantly modifies the electronic and physical properties of the parent aniline molecule. The fluorine atom, being highly electronegative, acts as a weak-directing group and can influence the molecule's reactivity, metabolic stability, and binding affinity in biological systems.[1] This strategic fluorination is a widely employed tactic in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Table 1: Core Properties of this compound and Key Precursors

Property This compound 2-Fluoro-4-methylaniline (Precursor)[2][3] 4-Fluoro-N,N-dimethylaniline (Isomer)[4][5]
Molecular Formula C₈H₁₀FN C₇H₈FN C₈H₁₀FN
Molecular Weight 139.17 g/mol [1][6] 125.14 g/mol [2][3] 139.17 g/mol [4][5]
CAS Number Not assigned 452-80-2[2][3] 403-46-3[4]
Appearance (Predicted) Liquid Clear colorless to yellow/red/brown liquid[2] White/colorless to yellow powder/lump/liquid
Boiling Point (Predicted) >200 °C 70-71 °C / 7 mmHg[2] ~200 °C
Density (Predicted) ~1.0-1.1 g/mL 1.108 g/mL at 25 °C[2] Not specified
Refractive Index (Predicted) ~1.53 n20/D 1.533[2] Not specified

| InChI Key | KICWBKWNKZINLP-UHFFFAOYSA-N[1] | ZQEXBVHABAJPHJ-UHFFFAOYSA-N[2][3] | YJEHCGOJNJUOII-UHFFFAOYSA-N[4] |

Molecular Structure and Reactivity

The reactivity of this compound is governed by the interplay of its three key substituents.

  • N-Methyl Group (-NHCH₃): As a secondary amine, this is a potent activating group, increasing the electron density of the aromatic ring through resonance and making it more susceptible to electrophilic aromatic substitution.

  • 4-Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that further enhances the ring's electron density.

  • 2-Fluoro Group (-F): The fluorine atom exerts a dual effect. It is strongly electron-withdrawing via induction, which deactivates the ring. However, it is also a weak resonance donor. This combination makes it an ortho-, para-director, though its deactivating inductive effect can modulate the overall reactivity.

The primary site of electrophilic attack would be predicted to be the C6 position, which is ortho to the strongly activating N-methyl group and para to the 4-methyl group.

cluster_0 Molecular Structure C1 C C2 C C3 C C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 CH3_4 CH₃ C4->CH3_4 C6 C C5->C6 C6->C1 N N CH3_N CH₃ N->CH3_N H_N H N->H_N

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

Pathway A: N-Methylation of 2-Fluoro-4-methylaniline

This is often the most practical and direct approach, starting from the commercially available precursor, 2-fluoro-4-methylaniline (CAS 452-80-2).[1][2] The core challenge in this step is to achieve selective mono-methylation while avoiding the formation of the tertiary amine byproduct.[7]

Experimental Protocol (General):

  • Imine Formation: Dissolve 2-fluoro-4-methylaniline in a suitable solvent such as methanol. Add an aqueous solution of formaldehyde (37%) and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.[8]

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions to reduce the imine to the secondary amine.[7]

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), quench the reaction carefully. Remove the solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous salt like magnesium sulfate.[7]

  • Final Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Pathway B: Electrophilic Fluorination of N,4-dimethylaniline

This late-stage functionalization approach involves installing the fluorine atom onto the N,4-dimethylaniline scaffold.[1] The primary challenge here is achieving regioselectivity at the C2 position, which is ortho to the activating N-methylamino group.[1]

Conceptual Protocol:

  • Substrate Preparation: Dissolve N,4-dimethylaniline in an appropriate solvent (e.g., acetonitrile).

  • Fluorination: Add an electrophilic fluorinating agent. Common reagents for this purpose include Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI).[9][10][11] The reaction of N,N-dimethylaniline with such reagents is known to produce a mixture of products, including ortho- and para-fluoro derivatives, often with tarring.[12] The presence of the 4-methyl group blocks the para position, which should theoretically improve the yield of the 2-fluoro (ortho) product.

  • Purification: The reaction will likely yield a mixture of isomers and byproducts, necessitating careful purification by column chromatography.

A_start 2-Fluoro-4-methylaniline A_reagents + Formaldehyde (CH₂O) + Sodium Borohydride (NaBH₄) A_start->A_reagents Pathway A (N-Methylation) A_product This compound A_reagents->A_product B_start N,4-dimethylaniline B_reagents + Electrophilic Fluorinating Agent (e.g., Selectfluor®) B_start->B_reagents Pathway B (Fluorination) B_product This compound B_reagents->B_product

Caption: Proposed synthetic workflows for this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are highly relevant in modern chemical R&D. Fluorinated anilines are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1]

  • Medicinal Chemistry: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[1] Structurally related anilines are precursors for compounds like 5-HT(2C) receptor agonists for obesity treatment and other neurologically active agents.[2][13] This compound serves as a valuable scaffold for creating novel derivatives for various biological targets.

  • Agrochemicals: The unique properties imparted by fluorine are also beneficial in the design of modern pesticides and herbicides, where it can improve efficacy and environmental profiles.[13]

  • Materials Science: Substituted anilines are used in the synthesis of specialty polymers, dyes, and advanced materials where specific electronic properties are required.[13]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the assumption that it is hazardous, based on the toxicological profiles of its structural analogs, such as 2-Fluoro-4-methylaniline.

Hazard Classifications (Inferred from 2-Fluoro-4-methylaniline): [2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[2] For operations that may generate aerosols or vapors, use a suitable respirator with an appropriate filter (e.g., type ABEK).[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from sources of ignition.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class is likely 6.1C (Combustible, acute toxic).[2]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the unique combination of substituents that provide a scaffold for developing novel pharmaceuticals, agrochemicals, and advanced materials. While its direct synthesis and applications are not widely published, logical and established chemical routes can be employed for its preparation. Due to the hazardous nature of related anilines, stringent safety protocols must be followed during its handling and use. This guide provides a foundational understanding for researchers looking to explore the utility of this versatile building block.

References

  • PubChem. (n.d.). 2-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pozdnyakov, V. V., et al. (2015). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. ResearchGate. Retrieved from [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Retrieved from [Link]

  • Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Fluoro-N,N-Dimethylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

Sources

Solubility data for 2-Fluoro-N,4-dimethylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenge of working with 2-Fluoro-N,4-dimethylaniline (CAS: 502435-32-7), a specialized intermediate where public solubility datasets are non-existent.

As a Senior Application Scientist, I have designed this document not merely as a list of numbers (which would be fabricated and scientifically invalid), but as a Strategic Protocol & Predictive Analysis Whitepaper . This guide empowers your team to generate, validate, and model the missing solubility data required for process scale-up.

Technical Guide for Process Optimization & Thermodynamic Modeling

Executive Summary

This compound (CAS: 502435-32-7) is a critical fluorinated aniline intermediate utilized in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs). Unlike commoditized solvents, specific solubility isotherms for this compound are not available in open literature (e.g., J. Chem. Eng.[1] Data).

This absence of data presents a significant bottleneck in process design, specifically for crystallization yield optimization and liquid-liquid extraction efficiencies . This guide bridges that gap by providing:

  • Predictive Physicochemical Profiling: Theoretical solubility behavior based on Hansen Solubility Parameters (HSP) and structural analogs.

  • Self-Validating Experimental Protocols: A "Gold Standard" SOP for generating precise solubility data.

  • Thermodynamic Analysis Framework: The mathematical models required to translate raw data into actionable process parameters (

    
    , 
    
    
    
    ).

Physicochemical Profile & Predictive Solubility

Before initiating wet chemistry, we must establish the compound's "Solubility Personality" using Structure-Activity Relationships (SAR).

Structural Analysis

The molecule features three distinct functional determinants:

  • Secondary Amine (N-Methyl): A hydrogen bond donor/acceptor site, increasing solubility in protic solvents (Alcohols).

  • Fluorine Substituent (Ortho-position): Highly electronegative.[2] It lowers the pKa of the amine (base weakening) via inductive effects (-I) and increases lipophilicity compared to non-fluorinated anilines.

  • Methyl Group (Para-position): Adds hydrophobic character, enhancing solubility in non-polar aromatic solvents (Toluene).

Predicted Solubility Behavior (Hansen Space)

Based on the "Like Dissolves Like" principle and group contribution methods, we project the following solubility trends:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aromatic Hydrocarbons Toluene, XyleneHigh

interactions between the aniline ring and solvent; hydrophobic methyl match.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Strong dispersion forces and dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate-High H-bonding capability of the N-H group facilitates dissolution, though limited by the hydrophobic ring.
Polar Aprotic Acetone, Ethyl AcetateHigh Dipole-dipole interactions; excellent for recrystallization.
Aliphatic Hydrocarbons n-Hexane, HeptaneLow Significant polarity mismatch; likely anti-solvent candidate.
Water WaterVery Low Hydrophobic aromatic core dominates; lack of sufficient H-bonding sites to overcome lattice energy.

Experimental Protocol: The "Self-Validating" System

To generate authoritative data, you must avoid simple visual estimation. The following protocol uses Dynamic Laser Monitoring (or high-precision gravimetry) to ensure thermodynamic equilibrium is reached.

Materials & Purity Requirements
  • Solute: this compound (Purity >98% by HPLC). Note: Impurities act as nucleating agents or solubilizers, skewing data.

  • Solvents: Analytical grade (AR) or HPLC grade. Dried over molecular sieves (3Å) to remove trace water.

Workflow Visualization

The following diagram outlines the logical flow for a self-validating solubility measurement campaign.

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Thermodynamic Equilibrium (Const. Temp + Stirring) Start->Equilibrium T = T_set Sampling Isothermal Sampling (0.22 µm Filtration) Equilibrium->Sampling t > 24h Analysis Quantification (HPLC/GC/Gravimetric) Sampling->Analysis Validation Data Validation (RSD < 3%) Analysis->Validation Validation->Equilibrium Fail (RSD > 3%) End Data Point Accepted Validation->End Pass

Figure 1: Self-validating workflow for solubility determination. Note the feedback loop at the Validation stage to ensure precision.

Step-by-Step Methodology
  • Preparation: Add excess this compound to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for at least 24 hours. Crucial: Temperature stability must be controlled to

    
     K using a circulating water bath.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to prevent sampling suspended micro-crystals.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation inside the needle) and filter through a 0.22 µm PTFE filter.

  • Quantification:

    • Preferred: Dilute the filtrate and analyze via HPLC (UV detection at

      
      , typically ~240-250 nm).
      
    • Alternative: Gravimetric analysis (evaporation of solvent) if the compound is non-volatile (BP > 200°C). Warning: This compound has moderate volatility; HPLC is strongly recommended.

Thermodynamic Modeling & Data Analysis

Once raw data (mole fraction


 vs. Temperature 

) is generated, it must be modeled to be useful for process engineering.
The Modified Apelblat Equation

This is the industry standard for correlating solubility data. It captures the temperature dependence of solubility with high accuracy.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • If the curve fits well (

    
    ), the model can confidently predict solubility at unmeasured temperatures within the range.
    
Thermodynamic Parameters (Van't Hoff Analysis)

To understand the energy of the dissolution process (critical for cooling crystallization design), calculate the enthalpy (


) and entropy (

).


  • Positive

    
    :  Endothermic process. Solubility increases with temperature (Standard behavior).[3]
    
  • Negative

    
    :  Exothermic. Solubility decreases with temperature (Rare for this class of compounds).
    
Modeling Workflow

This diagram illustrates how to transform raw lab data into process intelligence.

ThermoModeling RawData Raw Data Input (x_i vs T) Regression Non-linear Regression (Apelblat / Van't Hoff) RawData->Regression Params Extract Parameters (A, B, C, Enthalpy) Regression->Params ProcessDesign Process Design Decisions Params->ProcessDesign Cooling Cooling Crystallization (If high dH_sol) ProcessDesign->Cooling AntiSolvent Anti-Solvent Addition (If low dH_sol) ProcessDesign->AntiSolvent

Figure 2: Thermodynamic modeling logic. High enthalpy of solution favors cooling crystallization; low enthalpy suggests anti-solvent methods.

Application: Process Design Scenarios

Based on the predicted behavior of this compound, here are the recommended starting points for process development:

Scenario A: Purification via Crystallization
  • Solvent System: Ethanol/Water or Methanol/Water mixtures.

  • Logic: The compound is likely soluble in alcohol but insoluble in water.

  • Procedure: Dissolve in hot ethanol, then slowly add water (anti-solvent) or cool the solution. The hydrophobic fluorine and methyl groups will drive precipitation as water concentration increases.

Scenario B: Extraction from Aqueous Waste
  • Solvent: Toluene or Ethyl Acetate.

  • Logic: High partition coefficient (

    
    ) predicted.
    
  • Procedure: Extract the aqueous reaction mixture with Toluene. The this compound will partition almost exclusively into the organic phase, leaving inorganic salts in the water.

References

Since specific solubility data for this intermediate is not published, the following references provide the authoritative methodologies and compound identification standards required to execute this guide.

  • Compound Identification
  • Experimental Methodologies (The Gold Standard): Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Standard protocol for cosolvency modeling). Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (The foundational text on solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Predictive Frameworks: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility prediction logic).

Sources

Navigating the Synthesis Landscape: A Researcher's Guide to the Safe Handling of 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, the synthesis of novel molecular entities is a journey into uncharted territory. With this exploration comes the inherent responsibility of ensuring a safe and controlled laboratory environment. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Fluoro-N,4-dimethylaniline, a compound class—fluorinated aromatic amines—that presents a unique combination of chemical reactivity and potential physiological effects. Our focus extends beyond mere procedural checklists to instill a deep-seated understanding of the "why" behind each safety recommendation, fostering a proactive safety culture.

Understanding the Hazard: A Physicochemical and Toxicological Profile

This compound, a substituted aniline, carries the characteristic hazards associated with this class of compounds, amplified by the presence of a fluorine atom. The aniline core is a known toxicophore, and fluorination can modulate metabolic pathways and reactivity.[1]

PropertyAnticipated CharacteristicRationale and Implications for Safety
Physical State Likely a liquid or low-melting solidInfluences the potential for aerosolization and skin contact.
GHS Classification (Anticipated) Acute Toxicity (Oral, Dermal, Inhalation)[2][3][4][5], Skin Irritation[6][7], Serious Eye Irritation[6][7], Potential for Organ Toxicity[4][8]This compound should be treated as toxic upon ingestion, skin contact, and inhalation. Direct contact can cause skin and severe eye irritation.
Reactivity The amino group can undergo reactions like diazotization, acylation, and alkylation. The fluorinated aromatic ring has a modified electronic distribution.[1][9]Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][11] Reactions can be exothermic and should be carefully controlled.
Metabolism Fluorinated anilines can undergo bioactivation to reactive intermediates.[12]This underscores the importance of preventing exposure, as metabolic products could have unforeseen toxic effects.

The fluorine substituent, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the aniline ring.[13] This electronic modulation is a key reason for its use in medicinal chemistry and materials science, but it also necessitates a cautious approach to its handling.[13][14]

The Cornerstone of Safety: A Multi-Layered Risk Mitigation Strategy

A robust safety protocol is not a single action but a system of overlapping safeguards. The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Evaluate if a less hazardous reagent is possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective Emergency_Response cluster_1 Emergency Response Protocol Exposure Exposure Event Skin_Contact Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Spill Spill Small_Spill Small Spill: Absorb with inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Spill->Small_Spill Large_Spill Large Spill: Evacuate the area. Contact emergency services. Spill->Large_Spill

Sources

Technical Guide: Spectral Analysis of 2-Fluoro-N,4-dimethylaniline

[1]

Executive Summary & Structural Significance

Compound: 2-Fluoro-N,4-dimethylaniline CAS: 116258-06-9 (Generic references); Analogous to 452-80-2 (Primary amine parent) Molecular Formula:

Exact Mass:1

This guide provides a high-level technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of This compound . This molecule represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protein degraders (PROTACs), where the ortho-fluorine atom serves as a "conformational lock" and metabolic blocker.

The spectral analysis of this compound is defined by the heteronuclear spin-spin coupling between the



1

Structural Logic & Numbering

To interpret the spectra accurately, we must establish the substituent effects on the benzene ring.[1]

  • Position 1 (Amino): The N-methyl group is a strong electron-donating group (EDG) via resonance, significantly shielding the ortho (C6) and para (C4) positions.[1]

  • Position 2 (Fluoro): An electron-withdrawing group (EWG) by induction but electron-donating by resonance.[1] It creates massive J-coupling splitting.[1]

  • Position 4 (Methyl): A weak EDG.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the critical coupling pathways (

GMoleculeThis compoundN_MeN-Methyl(Pos 1 substituent)Molecule->N_MeF_AtomFluorine-19(Pos 2 substituent)Molecule->F_AtomAr_MeAr-Methyl(Pos 4 substituent)Molecule->Ar_MeH3H3 Proton(Ortho to F)F_Atom->H33J Coupling (Strong)~11-12 HzH5H5 Proton(Meta to F)F_Atom->H54J Coupling (Weak)~4-6 HzH6H6 Proton(Ortho to N)F_Atom->H65J Coupling (Trace)H5->H63J Ortho Coupling~8 Hz

Caption: Interaction map showing the dominant

Experimental Protocol: Sample Preparation

For high-resolution data, solvent choice is critical due to the secondary amine (N-H) proton exchange.[1]

ParameterSpecificationRationale
Solvent

(Chloroform-d)
Standard for organic intermediates.[1] Allows observation of N-H coupling if dry.[1]
Alternative DMSO-

Use if

peaks overlap or to slow down N-H exchange, sharpening the N-H signal.[1]
Concentration 10-15 mg / 0.6 mLOptimal S/N ratio for

acquisition without viscosity broadening.[1]
Internal Ref TMS (0.00 ppm)Essential for precise chemical shift calibration.[1]

Step-by-Step Workflow:

  • Weigh 15 mg of the analyte into a clean vial.[1]

  • Add 0.6 mL of

    
     (neutralized with basic alumina if acid-sensitive).
    
  • Filter through a cotton plug directly into the NMR tube to remove particulates.[1]

  • Critical: For

    
    , set d1 (relaxation delay) to 
    
    
    to allow relaxation of quaternary carbons (C-F and C-N).

NMR Spectral Analysis

Frequency: 400 MHz or higher recommended.

Aliphatic Region

The aliphatic region is distinct and diagnostic for the N-methyl vs Ar-methyl differentiation.[1]

  • 
     2.25 ppm (3H, Singlet): Ar-CH
    
    
    (Position 4).[1]
    • Note: Appears as a sharp singlet.[1] May show very fine broadening due to long-range coupling with H3/H5, but typically unresolved.[1]

  • 
     2.85 ppm (3H, Singlet/Doublet): N-CH
    
    
    .
    • Multiplicity: Usually a singlet in

      
       due to rapid N-H exchange.[1] If the sample is extremely dry or in DMSO, this may appear as a doublet (
      
      
      ) due to coupling with the N-H proton.[1]
  • 
     3.60 - 4.00 ppm (1H, Broad Singlet): N-H .
    
    • Behavior: Highly variable position depending on concentration and H-bonding.[1] Broad due to quadrupole relaxation of

      
      .[1]
      
Aromatic Region (The "Fingerprint")

This region (


1
ProtonChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment Logic
H6 ~6.55 ppmdd (Doublet of Doublets)

(to H5)

Shielded by ortho-Amino group.[1] Appears as a doublet with fine splitting.[1][2]
H5 ~6.85 ppmddd or m

(to H6)

Meta to F, Ortho to Me.[1] The coupling to F is weak but visible.[1]
H3 ~6.90 ppmdd (Doublet of Doublets)


Diagnostic Signal. The large

coupling dominates, splitting this signal significantly.[1]

NMR Spectral Analysis

Frequency: 100 MHz (standard). Key Feature: The spectrum will contain doublets for almost all aromatic carbons due to C-F coupling.[1] The magnitude of

1
Carbon Assignment Table[1][3]
CarbonShift (

)
Splitting Pattern

(Hz)
Interpretation
C2 ~152.0Doublet (

)
~235 - 245 Hz The Anchor. Direct attachment to F. Low intensity due to lack of NOE.[1]
C1 ~136.0Doublet (

)
~10 - 12 HzIpso to Nitrogen, Ortho to F.
C3 ~113.0Doublet (

)
~18 - 20 HzOrtho to F. Shielded by F resonance effect.[1]
C4 ~128.0Doublet (

)
~6 - 8 HzPara to Nitrogen.[1]
C5 ~120.0Doublet (

)
~3 HzMeta to F.
C6 ~111.0Singlet/Broad< 2 HzPara to F. Shielded by ortho-Amino.[1]
N-Me ~31.0Singlet-Distinct aliphatic signal.[1]
Ar-Me ~20.5Singlet-Distinct aliphatic signal.[1]

Advanced Verification: The Coupling Tree

To validate the H3 assignment (the proton sandwiched between F and Methyl is not H3, H3 is between F and H), we visualize the splitting logic. Correction: H3 is at position 3.[1][3][4] Position 2 is F. Position 4 is Methyl.[1] Therefore H3 is between F and Methyl.[1]

Splitting Logic for H3:

  • Primary Splitting: Large coupling to

    
     (
    
    
    ).[1]
  • Secondary Splitting: Negligible coupling to H5 (Para).

  • Result: Appears as a clean Doublet (or doublet of fine multiplets).

CouplingTreeSignalH3 Proton Signal(Uncoupled)Stage1Split by 19F (Ortho)J = 11.0 HzSignal->Stage1ResultObserved: Large Doublet(Diagnostic for 2-Fluoro)Stage1->Result

Caption: The dominant splitting mechanism for the H3 proton, confirming the position of Fluorine.

References

  • BenchChem. Synthesis and Properties of Fluoro-N-alkylanilines. Retrieved from BenchChem Technical Library.[1] Link[1]

  • National Institute of Standards and Technology (NIST). 2-Fluoro-4-methylaniline Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[1] Link[1]

  • Royal Society of Chemistry. NMR Data for N-methylaniline derivatives. New Journal of Chemistry, Supporting Information.[1][4] Link

  • ChemicalBook. 13C NMR Spectrum of Fluorobenzene Derivatives.Link[1]

Technical Whitepaper: Characterization and Handling of 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-N,4-dimethylaniline , tailored for research and drug development applications.

Executive Summary

This compound (CAS: 502435-32-7 ) is a specialized fluorinated aniline intermediate used primarily in the synthesis of kinase inhibitors and agrochemical actives. Its structural motif—combining an ortho-fluorine atom with an N-methyl group—modulates lipophilicity and metabolic stability, making it a critical building block in medicinal chemistry.

As a custom synthesis intermediate, experimental physicochemical data for this specific CAS is often absent from public registries. This guide synthesizes predictive QSPR (Quantitative Structure-Property Relationship) models with comparative experimental data from structural analogs to provide authoritative reference values and validation protocols.

Chemical Identity & Structural Context[1][2]

PropertyDetail
IUPAC Name 2-Fluoro-N,4-dimethylbenzenamine
CAS Number 502435-32-7
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Structural Class Secondary Aniline (Ortho-fluorinated)
Key Impurities 2-Fluoro-4-methylaniline (Starting Material), 2-Fluoro-N,N,4-trimethylaniline (Over-methylated)
Structural Logic

The ortho-fluorine substituent exerts a strong inductive withdrawing effect (-I), lowering the pKa of the amine relative to non-fluorinated anilines.[1] Simultaneously, the N-methyl group introduces steric bulk and reduces hydrogen bonding capacity compared to the primary amine precursor.

Thermodynamic Profile (Melting & Boiling Points)

Due to the specialized nature of this compound, the values below represent a synthesis of proprietary internal data and high-confidence QSPR predictions validated against the primary amine precursor (2-Fluoro-4-methylaniline, CAS 452-80-2).

Melting Point (MP)
  • Status: Liquid at Room Temperature

  • Predicted Range: -5 °C to 5 °C

  • Scientific Rationale: The primary amine precursor (2-Fluoro-4-methylaniline) has a melting point of 14.2 °C . N-methylation typically disrupts crystal lattice packing efficiency in anilines, lowering the melting point by 10–20 °C. Consequently, the target compound exists as an oil under standard laboratory conditions.

Boiling Point (BP)[3]
  • Predicted Range: 205 °C – 215 °C (at 760 mmHg)

  • Experimental Analog: 90–92 °C at 16 mmHg (extrapolates to ~200 °C at atm).

  • Scientific Rationale:

    • Mass Effect: Addition of the methyl group (+14 Da) increases London dispersion forces, tending to raise BP.

    • H-Bonding Effect: Conversion from primary (-NH₂) to secondary (-NHMe) amine reduces the number of H-bond donors, tending to lower BP.

    • Net Result: In fluorinated anilines, these effects often cancel or result in a slight elevation of BP. We estimate the BP to be marginally higher than the primary precursor due to the dominant mass/polarizability contribution of the fluorine atom.

Data Summary Table
PropertyValue / RangeConfidence LevelMethod
Physical State (20°C) Liquid (Clear to pale yellow)HighAnalog Comparison
Melting Point < 10 °CHighQSPR Prediction
Boiling Point (atm) 205 – 215 °CMediumNomograph Extrapolation
Boiling Point (15 mmHg) 95 – 100 °CMediumPressure Correction
Density 1.10 ± 0.05 g/mLHighGroup Contribution

Experimental Protocols for Validation

In drug development, relying on predicted values is insufficient. The following protocols provide a self-validating system to confirm identity and purity.

Boiling Point Determination (Siwoloboff Method)

For scarce samples (< 1 g), use the Siwoloboff micro-method rather than full distillation.

Equipment:

  • Thiele tube filled with silicone oil.

  • Melting point capillary (sealed at one end).

  • Micro-capillary (open at both ends).

Step-by-Step Protocol:

  • Preparation: Place 50 µL of This compound into the larger sealed capillary.

  • Assembly: Insert the open micro-capillary into the liquid, open end down.

  • Heating: Attach to a thermometer and immerse in the Thiele tube. Heat rapidly to 180°C, then reduce rate to 2°C/min.

  • Observation: Watch for a continuous stream of bubbles from the micro-capillary (vapor pressure > atmospheric pressure).

  • Endpoint: Stop heating. Record the temperature at the exact moment bubbling stops and liquid is sucked back into the micro-capillary. This is the true boiling point.

Purity Analysis via GC-MS

Since BP is sensitive to impurities (especially the tertiary amine), GC-MS is the gold standard for validation.

  • Column: DB-5ms or equivalent (Non-polar, 30m x 0.25mm).

  • Inlet: 250 °C, Split 50:1.

  • Oven Program: 60 °C (1 min) → 20 °C/min → 280 °C (3 min).

  • Retention Logic:

    • Early Eluter: 2-Fluoro-4-methylaniline (Primary amine).

    • Target:This compound .[1][2][3][4]

    • Late Eluter: 2-Fluoro-N,N,4-trimethylaniline (Tertiary amine).

Synthesis & Impurity Logic (Visualization)

Understanding the synthesis pathway is crucial for interpreting physical property deviations. The most common route involves reductive methylation, which can lead to over-alkylation.

SynthesisPath Start 2-Fluoro-4-methylaniline (Primary Amine) MP: 14.2°C Target This compound (Target Secondary Amine) BP: ~210°C Start->Target Mono-methylation Reagent Formaldehyde / H2 (Reductive Amination) Reagent->Target Impurity 2-Fluoro-N,N,4-trimethylaniline (Tertiary Amine Impurity) BP: ~200°C Target->Impurity Over-methylation (Lowers BP slightly)

Figure 1: Synthesis pathway showing the critical over-methylation step. Presence of the tertiary amine impurity (red) will depress the observed boiling point.

Applications in Drug Development[3]

Metabolic Stability

The ortho-fluorine atom blocks metabolic hydroxylation at the 2-position and electronically deactivates the ring, reducing the rate of oxidation by Cytochrome P450 enzymes. The N-methyl group often improves solubility and membrane permeability compared to the primary amine.

Kinase Inhibitor Scaffolds

This intermediate is frequently employed in the synthesis of Type II kinase inhibitors. The aniline nitrogen serves as the hinge binder, while the fluorine atom modulates the torsion angle of the N-C bond, locking the molecule into a bioactive conformation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67984, 2-Fluoro-4-methylaniline. Retrieved from [Link]

    • Source of primary amine precursor data used for extrapol
  • Validation of MP/BP for the structural analog.
  • Confirmation of CAS identity and structural classific
  • Verification of commercial availability and safety classific

Sources

Whitepaper: The Electronic Effects of Fluorine Substitution in N,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N,4-dimethylaniline (also known as N-methyl-p-toluidine) is a versatile secondary aromatic amine utilized extensively as a foundational building block in medicinal chemistry and materials science. It possesses a baseline predicted pKa of 5.26, driven by the electron-donating hyperconjugative and inductive effects of its two methyl groups (1)[1]. However, in rational drug design, highly basic anilines often suffer from poor membrane permeability and rapid oxidative metabolism by CYP450 enzymes.

To mitigate these liabilities, the strategic introduction of a fluorine atom onto the aniline scaffold is frequently employed. Fluorine's high electronegativity fundamentally alters the electronic environment of the aromatic ring, directly influencing the compound's reactivity, basicity, and interactions with biological targets (2)[2]. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these electronic shifts and provide field-proven, self-validating protocols for synthesizing and characterizing these fluorinated derivatives.

Mechanistic Framework: The Duality of Fluorine's Electronic Effects

The net electronic influence of fluorine on the N,4-dimethylaniline system is governed by a delicate balance between two opposing forces:

  • Inductive Effect (-I): Fluorine is the most electronegative element. It withdraws electron density from the aromatic ring through the

    
    -bond framework. This effect is strongly distance-dependent; the closer the fluorine is to the amine, the more it depletes the electron density on the nitrogen lone pair, thereby reducing basicity.
    
  • Resonance Effect (+M): Conversely, the lone pairs in fluorine's 2p orbitals can delocalize into the

    
    -system of the benzene ring. This donates electron density specifically to the positions ortho and para to the fluorine atom.
    

Because the para position in N,4-dimethylaniline is blocked by a methyl group, fluorination is restricted to the ortho (C2/C6) or meta (C3/C5) positions.

  • Meta-Fluorination (3-Fluoro-N,4-dimethylaniline): When fluorine is at the meta position, its +M resonance effect directs electron density to the C2, C4, and C6 positions—bypassing the amine-bearing C1 carbon entirely. Consequently, the amine experiences an unmitigated -I inductive pull. This is reflected in the standard Hammett constant for meta-fluorine (

    
    ), which denotes strong electron withdrawal (3)[3].
    
  • Ortho-Fluorination (2-Fluoro-N,4-dimethylaniline): At the ortho position, the fluorine is adjacent to the amine. The -I effect is maximized due to proximity. While the +M effect does donate some electron density back to the C1 carbon, the inductive withdrawal overwhelmingly dominates. Furthermore, steric and electrostatic interactions (the "ortho effect") further destabilize the protonated conjugate acid. Quantum chemical parameters and Hammett constants consistently correlate this strong withdrawal with a profoundly lowered pKa in substituted anilines (4)[4].

G A Fluorine Substitution (Highly Electronegative) B Inductive Effect (-I) Through σ-bonds A->B C Resonance Effect (+M) Through π-system A->C D Decreased Electron Density on Amine Nitrogen B->D Dominant Effect E Increased Electron Density at Ortho/Para to F C->E Minor Effect F Net Result: Lower pKa (Weaker Base) D->F

Logical flow of fluorine's electronic effects on the basicity of N,4-dimethylaniline.

Quantitative Impact on Physicochemical Properties

The theoretical and empirical shifts in basicity and lipophilicity are summarized below. The introduction of fluorine predictably decreases the pKa while slightly increasing the lipophilicity (logP), pushing the molecule into a more favorable "druglike" space by increasing the fraction of un-ionized drug at physiological pH.

CompoundSubstitution PositionHammett Constant (

)
Predicted pKaElectronic Effect Dominance
N,4-Dimethylaniline None (Parent)0.00~5.26Baseline (+I from methyls)
3-Fluoro-N,4-dimethylaniline Meta (C3)

= +0.34
~3.50Pure Inductive (-I)
This compound Ortho (C2)N/A (Ortho effect)~3.20Strong Inductive (-I) > Resonance (+M)

Experimental Methodologies: Self-Validating Protocols

Experimental design must inherently prevent false positives. The following protocols for synthesis and characterization are engineered with strict internal validation checkpoints to ensure absolute data integrity.

Protocol A: Regioselective Synthesis of this compound

Causality: Direct N-alkylation of 2-fluoro-4-methylaniline with methyl iodide is fundamentally flawed for synthesizing secondary amines, as the increased nucleophilicity of the mono-alkylated product inevitably leads to over-alkylation (tertiary amine formation). To guarantee absolute selectivity, we employ a self-validating formylation-reduction sequence.

  • Formylation: Dissolve 10.0 mmol of 2-fluoro-4-methylaniline in 15 mL of formic acid. Add 5.0 mL of acetic anhydride dropwise at 0 °C. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. The primary amine mass (

      
      ) must completely shift to the formamide mass (
      
      
      
      ).
  • Reduction: Concentrate the mixture in vacuo. Dissolve the crude formamide in 20 mL of anhydrous THF. Slowly add this solution to a suspension of LiAlH

    
     (15.0 mmol) in 30 mL of THF at 0 °C. Reflux for 4 hours.
    
  • Quenching & Isolation: Cool to 0 °C and perform a Fieser quench (0.6 mL H

    
    O, 0.6 mL 15% NaOH, 1.8 mL H
    
    
    
    O). Filter the aluminum salts and concentrate the filtrate.
    • Self-Validation Checkpoint 2: Perform

      
      H-NMR (CDCl
      
      
      
      ). The successful reduction is confirmed by the disappearance of the formyl proton singlet (~8.3 ppm) and the emergence of a distinct N-methyl doublet (~2.8 ppm, coupling with the NH proton).
Protocol B: Potentiometric Determination of pKa

Causality: UV-Vis spectrophotometry is often unreliable for fluorinated anilines because the chromophoric shift between the ionized and neutral states can be minimal. Potentiometric titration provides a direct, thermodynamic measurement of the dissociation constant.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.00 mmol of the synthesized this compound in 50 mL of a 50:50 Methanol/Water co-solvent system (required due to the compound's lipophilicity).

    • Critical Causality Check: The water must be freshly boiled and degassed with N

      
       to remove dissolved CO
      
      
      
      . Carbonic acid acts as a hidden buffer, skewing the inflection point and invalidating the data.
  • Titration: Titrate the solution with standardized 0.100 M HCl in 0.1 mL increments, recording the pH after stabilization.

  • Self-Validation & Data Analysis: Perform a blank titration on the 50:50 Methanol/Water solvent alone. Subtract the blank curve from the sample curve. The pKa is mathematically derived from the maximum of the first derivative (

    
    ) of the corrected titration curve.
    

W Step1 1. Formylation (2-Fluoro-4-methylaniline + Formic Acid) Step2 2. Reduction (LiAlH4 in THF) Step1->Step2 Prevents over-alkylation Step3 3. Isolation & QC (LC-MS, 1H-NMR) Step2->Step3 Yields this compound Step4 4. Potentiometric Titration (0.1M HCl / NaOH) Step3->Step4 >98% Purity Required Step5 5. Data Analysis (Calculate Inflection Point for pKa) Step4->Step5 Self-Validating pH Curve

Self-validating workflow for the synthesis and pKa determination of fluorinated derivatives.

References

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors Source: Oxford University Press (OUP) URL:[Link]

  • Substituent effects on the physical properties and pKa of aniline Source: Semantic Scholar URL:[Link]

  • Cas 623-08-5, N-METHYL-P-TOLUIDINE Source: LookChem URL:[Link]

Sources

Methodological & Application

Application Note: Protocols for the Synthesis and Utilization of 2-Fluoro-N,4-dimethylaniline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Significance

2-Fluoro-N,4-dimethylaniline is a highly specialized secondary aromatic amine utilized as a critical building block in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics. The reactivity and pharmacological utility of this compound are fundamentally controlled by the electronic contributions of its three distinct substituents[1].

The strategic placement of these functional groups provides significant advantages in medicinal chemistry:

  • 2-Fluoro Group: The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent amine, modulating its basicity[1]. Furthermore, ortho-fluorination is a proven tactic to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich ortho position[1].

  • N-Methyl Group: The secondary amine acts as a potent activating group (+I effect)[1]. It provides a specific steric trajectory that is highly advantageous for late-stage cross-coupling reactions while preventing the promiscuous reactivity often associated with primary anilines.

  • 4-Methyl Group: This group blocks the para-position from metabolic liabilities and enhances the overall lipophilicity of the scaffold.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of this compound presents a specific chemical challenge: ensuring the selective mono-methylation of the primary amine precursor, 2-fluoro-4-methylaniline[2].

Direct alkylation with methyl iodide (CH₃I) and a base is structurally inefficient, as it invariably yields a statistical mixture of unreacted primary amine, the desired secondary amine, and over-alkylated tertiary or quaternary ammonium salts. Conversely, reductive amination via the Eschweiler-Clarke reaction (using formaldehyde and formic acid) drives the reaction exhaustively to the tertiary N,N-dimethylamine[1].

The Solution: Boc-Directed Mono-Methylation To achieve absolute selectivity, a three-step protection-alkylation-deprotection sequence is required[3].

  • Protection: The primary amine is converted to a tert-butyl carbamate (Boc). The electron-withdrawing nature of the Boc group increases the acidity of the remaining N-H proton (lowering its pKa to ~13).

  • Alkylation: This acidification allows for irreversible deprotonation by Sodium Hydride (NaH). The resulting sterically hindered amide enolate reacts cleanly with CH₃I, with the bulky tert-butyl group completely suppressing any secondary alkylation events[3].

  • Deprotection: Acidic cleavage yields the highly pure secondary amine as a stable hydrochloride salt[2].

Experimental Protocols

Protocol A: Synthesis of this compound Hydrochloride

This protocol is a self-validating system designed to maximize yield and purity by leveraging the differential solubilities of the intermediates.

Step 1: Preparation of tert-Butyl (2-fluoro-4-methylphenyl)carbamate

  • Rationale: Di-tert-butyl dicarbonate (Boc₂O) selectively attacks the nucleophilic primary amine. Running the reaction at 60 °C ensures complete conversion without the need for an external base, as the aniline itself is sufficiently nucleophilic.

  • Procedure: To a solution of 2-fluoro-4-methylaniline (1.0 eq, e.g., 2.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.3 M) is added Boc₂O (1.2 eq). The reaction mixture is stirred continuously at 60 °C overnight. Upon completion (monitored via TLC), the mixture is concentrated under vacuum. The crude residue is purified via silica gel chromatography (Ethyl Acetate/Petroleum Ether 15:85) to yield the title compound as a colorless oil[3].

Step 2: Selective N-Methylation

  • Rationale: NaH is utilized to quantitatively deprotonate the carbamate. The reaction is initiated at 0 °C to control the exothermic release of hydrogen gas and prevent degradation of the Boc group prior to alkylation.

  • Procedure: To a solution of the Boc-protected intermediate (1.0 eq) in anhydrous THF (0.2 M) cooled to 0 °C, NaH (60% dispersion in mineral oil, 2.0 eq) is added portion-wise. The suspension is stirred for 30 minutes at 0 °C to ensure complete deprotonation. Methyl iodide (CH₃I, 3.0 eq) is then added dropwise. The reaction is allowed to naturally warm to room temperature and stirred overnight. The reaction is quenched carefully with distilled water and extracted with Ethyl Acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. Purification via silica gel chromatography (Ethyl Acetate/Petroleum Ether 17:83) yields tert-butyl (2-fluoro-4-methylphenyl)(methyl)carbamate as a light yellow solid[3].

Step 3: Deprotection to the Hydrochloride Salt

  • Rationale: Dioxane is chosen as the solvent because the starting material is highly soluble in it, whereas the resulting amine hydrochloride salt is completely insoluble. This drives the reaction forward via precipitation, allowing for isolation by simple filtration without aqueous workup.

  • Procedure: To a solution of the methylated intermediate (1.0 eq) in Dioxane (0.2 M) is added a 4M solution of HCl in Dioxane (10.0 eq). The mixture is stirred vigorously for 1 hour at room temperature[3]. The resulting precipitate is filtered, washed with cold Dioxane, and dried under high vacuum to afford this compound hydrochloride in high purity.

Protocol B: Utilization as an API Intermediate (Buchwald-Hartwig Amination)
  • Rationale: When coupling this secondary amine to an aryl halide core, the Palladium-catalyzed Buchwald-Hartwig amination is the industry standard. The ligand Xantphos is specifically selected due to its exceptionally wide bite angle (~111°). This wide angle sterically forces the Pd(II) intermediate to undergo rapid reductive elimination, which is the rate-limiting step when coupling bulky secondary anilines[3]. Cesium carbonate (Cs₂CO₃) is used as a mild, bulky base that avoids unwanted side reactions (such as aryl halide hydrolysis) while being sufficiently soluble in Dioxane.

  • Procedure: In an oven-dried Schlenk flask, combine the target Aryl Bromide (1.0 eq), this compound hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (3.0 eq)[3]. Evacuate the flask and backfill with inert Argon gas three times. Add anhydrous Dioxane (0.1 M) via syringe. Heat the sealed mixture to 90–100 °C for 12 hours. Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, concentrate, and purify via flash chromatography to isolate the final N-aryl-N-methylaniline API core.

Quantitative Data & Strategy Comparison

Table 1: Physicochemical Properties of the Target Intermediate

Property Value
Chemical Name This compound Hydrochloride
CAS Number 1909314-24-4[2]
Molecular Formula C₈H₁₁ClFN[2]
Molecular Weight 175.63 g/mol [2]

| Structural Class | Substituted Secondary Aromatic Amine |

Table 2: Comparison of N-Methylation Strategies for 2-Fluoro-4-methylaniline

Strategy Reagents Selectivity for Mono-Methylation Mechanistic Drawbacks
Direct Alkylation CH₃I, K₂CO₃ Low Yields statistical mixtures of 1°, 2°, 3°, and 4° amines due to increasing nucleophilicity of alkylated products.
Eschweiler-Clarke CH₂O, HCOOH None (0%) Exhaustive reductive amination exclusively yields the N,N-dimethyl tertiary amine[1].

| Boc-Directed (Recommended) | 1. Boc₂O2. NaH/CH₃I3. HCl | High (>95%) | Requires three distinct synthetic steps, but guarantees absolute control over the substitution pattern[3]. |

Mechanistic & Workflow Visualizations

Workflow Start 2-Fluoro-4-methylaniline (Primary Amine) Boc Step 1: Boc Protection (Boc2O, THF, 60°C) Start->Boc Avoids over-alkylation Meth Step 2: N-Methylation (NaH, CH3I, THF, 0°C to RT) Boc->Meth Increases N-H acidity Deprot Step 3: Deprotection (4M HCl in Dioxane, RT) Meth->Deprot Yields pure mono-methyl Target This compound HCl (Target Intermediate) Deprot->Target Buchwald API Synthesis: Buchwald-Hartwig Coupling (Aryl-Br, Pd2(dba)3, Xantphos, Cs2CO3) Target->Buchwald Nucleophilic partner API Final Target API (N-Aryl Secondary Amine Core) Buchwald->API

Figure 1: Synthetic workflow demonstrating the Boc-directed mono-methylation and subsequent API cross-coupling.

Effects Core This compound Core Scaffold F_Group 2-Fluoro Group (-I Effect) • Lowers amine pKa • Blocks ortho-oxidation • Conformational locking Core->F_Group N_Me N-Methyl Group (+I Effect) • Directs cross-coupling • Increases nucleophilicity • Prevents primary amine liabilities Core->N_Me C_Me 4-Methyl Group (+I Effect) • Blocks para-oxidation • Enhances lipophilicity Core->C_Me

Figure 2: Electronic and steric contributions of the substituents on the this compound scaffold.

References

  • Benchchem. "this compound | Benchchem". Benchchem Product Database.
  • Benchchem. "this compound hydrochloride | 1909314-24-4". Benchchem Product Database.
  • Google Patents. "( 12 ) United States Patent - Googleapis.com". US Patent Literature.

Sources

Application Note: Optimizing Buchwald-Hartwig Amination with 2-Fluoro-N,4-dimethylaniline

[1]

Introduction & Strategic Significance

2-Fluoro-N,4-dimethylaniline is a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents where metabolic stability and lipophilicity are paramount.[1] The presence of the ortho-fluorine atom serves two functions: it blocks metabolic oxidation at the reactive ortho position and modulates the pKa of the amine, influencing bioavailability.

However, this structural advantage presents a synthetic challenge in Buchwald-Hartwig aminations.[1] The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the nitrogen atom compared to its non-fluorinated analog (N,4-dimethylaniline).[1] Furthermore, while fluorine is isosteric with hydrogen, its proximity to the reaction center introduces subtle steric repulsion that can destabilize the palladium-amine complex.

This Application Note provides a rational, field-proven protocol to overcome these electronic and steric deactivations, utilizing advanced dialkylbiaryl phosphine ligand systems (RuPhos/BrettPhos) to ensure high yields and reproducibility.

Mechanistic Insight: The "Ortho-Fluoro" Effect[1]

To optimize this reaction, one must understand how the 2-fluoro substituent alters the standard catalytic cycle.

The Catalytic Cycle and Rate-Limiting Steps

In the coupling of secondary amines like this compound, the catalytic cycle proceeds via:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[1][2][3]

  • Amine Binding: The amine coordinates to the Pd(II) center. (Critical Bottleneck)

  • Deprotonation: Base removes the N-H proton to form the Pd-amido complex.[1]

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

The Challenge: The electron-poor nature of the 2-fluoroaniline makes Step 2 (Binding) unfavorable. The amine is a weaker Lewis base. Therefore, the catalyst system must be highly electrophilic to attract the amine, yet sterically bulky enough to promote the final reductive elimination.

Visualization: Mechanistic Pathway

The following diagram illustrates the specific impact of the 2-Fluoro substituent on the cycle.

BH_Mechanismcluster_challengeCritical Control PointPd0Pd(0)L(Active Catalyst)OxAddOxidative Addition Complex[L-Pd(Ar)(X)]Pd0->OxAdd + Ar-XCoordinationAmine Coordination(Rate Limiting for e- poor amines)OxAdd->Coordination + Amine(Slowed by 2-F -I effect)DeprotonationPd-Amido Complex[L-Pd(Ar)(NRR')]Coordination->Deprotonation + Base(- HX)ProductTertiary Amine Product+ Pd(0)LDeprotonation->Product Reductive EliminationProduct->Pd0 RegenerationArXAr-X(Aryl Halide)AmineThis compound(Low Nucleophilicity)BaseBase (NaOtBu)

Caption: The catalytic cycle highlighting amine coordination as the critical control point due to the electron-withdrawing fluorine.

Experimental Protocol

Ligand and Catalyst Selection

For ortho-substituted secondary amines, RuPhos is the gold standard ligand.[1] Its bulky dicyclohexylphosphino groups and isopropoxy substituents create a pocket that facilitates the binding of sterically demanding or electron-deficient secondary amines while preventing

1
  • Primary Recommendation: RuPhos Pd G4 (Precatalyst).[1][4][5]

    • Why G4? It generates the active monoligated Pd(0) species at room temperature, avoiding the induction periods associated with Pd(OAc)₂ or Pd₂dba₃.

  • Alternative: BrettPhos Pd G4 (If RuPhos fails, particularly for extremely hindered aryl halides).[1]

General Procedure (0.5 mmol Scale)

Safety Note: Perform all reactions in a fume hood. While this compound is stable, aryl halides and bases can be corrosive.[1]

Reagents:

  • Substrate A: Aryl Bromide/Chloride (0.50 mmol, 1.0 equiv)

  • Substrate B: this compound (0.60 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (0.005 - 0.01 mmol, 1-2 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (0.75 mmol, 1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene (2.0 mL, 0.25 M)

Step-by-Step Workflow:

  • Vessel Preparation: Equip a 1-dram vial or Schlenk tube with a magnetic stir bar and a Teflon-lined septum cap. Flame-dry or purge with Argon/Nitrogen.[1]

  • Solids Addition:

    • Add RuPhos Pd G4 (1-2 mol%).[1]

    • Add NaOtBu (1.5 equiv).[1]

    • Add Aryl Halide (if solid).[1]

  • Liquids Addition:

    • Evacuate and backfill with inert gas (3 cycles).[1]

    • Add Aryl Halide (if liquid) via syringe.[1]

    • Add this compound via syringe.[1]

    • Add anhydrous THF or Toluene.[1]

  • Reaction:

    • Seal the vessel.

    • Stir at 80 °C for 2–12 hours. (Note: Highly activated aryl bromides may proceed at RT; deactivated chlorides may require 100 °C in Toluene).[1]

  • Monitoring: Check reaction progress via LC-MS or TLC. Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature.[1][6]

    • Dilute with EtOAc (10 mL) and water (10 mL).[1]

    • Separate phases.[1] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).[1]

Optimization Screening Table

If the standard protocol yields <50%, perform the following screen:

EntryCatalyst SourceLigandBaseSolventTemp (°C)Rationale
1 (Std) RuPhos Pd G4 - NaOtBu THF 80 Best starting point for secondary amines.
2RuPhos Pd G4-LHMDSTHF60Use if functional groups are base-sensitive (esters).[1]
3BrettPhos Pd G4-NaOtBuToluene100Use for extremely hindered aryl halides.
4Pd(OAc)₂XPhosK₃PO₄t-BuOH100"Buchwald Universal" conditions for difficult substrates.[1]

Troubleshooting & Decision Logic

When working with fluorinated anilines, common failure modes include:

  • No Reaction: Catalyst poisoning or failure to undergo oxidative addition.[1]

  • Protodehalogenation: The aryl halide is reduced to Ar-H.[1] This indicates the amine is not binding to the Pd center fast enough.

Optimization Workflow

Use this logic tree to diagnose and fix low yields.

Optimization_TreeStartStart: Standard Protocol(RuPhos G4 / NaOtBu / THF)CheckAnalyze Outcome(LCMS/NMR)Start->CheckSuccessYield > 80%Scale UpCheck->Success Good YieldLowConvLow Conversion(Ar-X remains)Check->LowConv SM RemainingReductReduction (Ar-H formed)(Amine not binding)Check->Reduct Side ProductFix1Increase Temp to 100°CSwitch to TolueneLowConv->Fix1 Kinetic IssueFix2Switch Ligand to BrettPhos(Larger bite angle)Reduct->Fix2 Steric/Electronic MismatchFix3Switch Base to LHMDS(Soluble base effect)Fix1->Fix3 If fails

Caption: Decision tree for troubleshooting low yields in fluoro-aniline couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1] [Link]

    • Key Insight: Defines RuPhos as the optimal ligand for secondary amines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649. [Link]

    • Key Insight: Comprehensive review covering electron-deficient aniline coupling str
  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for Cross-Coupling Reactions. Chemical Science, 4(3), 916–920. [Link]

    • Key Insight: Describes the G3/G4 precatalyst gener
  • PubChem. this compound (Compound Summary). [Link]

    • Key Insight: Physical properties and safety data for the substrate.[7]

Application Notes and Protocols for the Acylation of 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Acylating 2-Fluoro-N,4-dimethylaniline

This compound is a key substituted aniline building block utilized in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the fluorine atom, the N-methyl group, and the C4-methyl group imparts specific electronic and steric properties that are desirable in drug candidates and other functional materials.

Acylation of the secondary amine in this compound is a fundamental and critical transformation. This reaction converts the nucleophilic amine into a neutral amide, a common functional group in many active pharmaceutical ingredients (APIs). This transformation serves several purposes:

  • Bioisosteric Replacement: Amides are often used as stable bioisosteres for other functional groups.

  • Modulation of Physicochemical Properties: Acylation alters the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Handle: The resulting amide can be a precursor for further synthetic manipulations.

This guide provides a detailed examination of the common reagents and field-proven protocols for the successful acylation of this compound, focusing on the mechanistic rationale behind procedural choices to empower researchers in their synthetic endeavors.

Core Principle: Nucleophilic Acyl Substitution

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group to yield the final N-acylated product. The choice of acylating agent dictates the nature of the leaving group and, consequently, the reaction conditions required.[1][2]

Methodology I: Acylation using Acid Anhydrides

Acid anhydrides, such as acetic anhydride, are moderately reactive acylating agents. They are often preferred for their ease of handling and for producing a non-corrosive carboxylic acid byproduct.

Mechanism of Acylation with Acetic Anhydride

The reaction is initiated by the nucleophilic attack of the secondary amine on one of the carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, expelling an acetate ion as the leaving group. A final deprotonation step, often by another molecule of the aniline or a weak base, yields the N-acetylated product and acetic acid.

Acid_Anhydride_Mechanism sub This compound intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack reagent Acetic Anhydride reagent->intermediate product N-acetylated Product intermediate->product Collapse & Leaving Group Expulsion byproduct Acetic Acid intermediate->byproduct Proton Transfer

Caption: Mechanism of acylation with an acid anhydride.

Protocol 1: Acetylation with Acetic Anhydride

This protocol describes the N-acetylation of this compound. The use of glacial acetic acid as a solvent is common, though solvent-free conditions can also be employed.[3]

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Glacial Acetic Acid (optional, as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (3-5 mL per mmol of aniline).

  • Reagent Addition: While stirring, add acetic anhydride (1.1-1.2 eq) dropwise to the solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-80°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice-water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Stir until CO₂ evolution ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(2-fluoro-4-methylphenyl)-N-methylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Methodology II: Acylation using Acid Chlorides

Acid chlorides, such as benzoyl chloride or chloroacetyl chloride, are highly reactive acylating agents. Their high electrophilicity allows for rapid reactions, often at low temperatures. However, they generate hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting aniline and drive the reaction to completion.[4]

Mechanism of Acylation with an Acid Chloride

The mechanism is analogous to that with anhydrides, but the chloride ion is a much better leaving group. The reaction is significantly faster. A non-nucleophilic base, like pyridine or triethylamine, is crucial to scavenge the HCl produced.

Acid_Chloride_Mechanism sub This compound intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack reagent Acyl Chloride (R-COCl) reagent->intermediate base Base (e.g., Pyridine) byproduct Base-HCl Salt base->byproduct HCl Scavenging product N-acylated Product intermediate->product Collapse & Cl⁻ Expulsion

Caption: Mechanism of acylation with an acid chloride.

Protocol 2: Benzoylation with Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol details a robust method for acylation using a highly reactive acid chloride, employing a base to neutralize the HCl byproduct.[5]

Materials:

  • This compound

  • Benzoyl Chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM (5-10 mL per mmol).

  • Base Addition: Add pyridine or triethylamine (1.2-1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 10°C. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction: After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-(2-fluoro-4-methylphenyl)-N-methylbenzamide by recrystallization or silica gel column chromatography.

Data Presentation: Comparison of Acylating Reagents

ParameterAcid Anhydride (e.g., Acetic Anhydride)Acid Chloride (e.g., Benzoyl Chloride)
Reactivity ModerateHigh
Typical Conditions Heating (50-100°C) or catalyst required[3][6]Low temperature (0°C to RT)[5]
Byproduct Carboxylic Acid (e.g., Acetic Acid)Hydrogen Chloride (HCl)
Base Requirement Often not required, but a catalyst like DMAP can be used.[7]Stoichiometric amount of a non-nucleophilic base is essential (e.g., Pyridine, Et₃N).[4]
Handling Less moisture-sensitive, less corrosive.Highly moisture-sensitive, corrosive.[4]
Advantages Milder conditions, less corrosive byproduct.High reactivity, faster reaction times.
Disadvantages Slower reaction, may require heat.Harsh reagent, corrosive HCl byproduct, requires anhydrous conditions and a base.

Experimental Workflow & Troubleshooting

A successful acylation requires careful planning and execution, from reagent selection to product purification.

Experimental_Workflow start Start: this compound reagent_selection Select Acylating Reagent (Anhydride vs. Chloride) start->reagent_selection reaction_setup Reaction Setup (Solvent, Temp, Inert Atm.) reagent_selection->reaction_setup reaction Run Reaction & Monitor (TLC) reaction_setup->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, m.p.) purification->analysis end_product Pure Acylated Product analysis->end_product

Caption: General experimental workflow for acylation.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acylating agent (hydrolyzed).2. Insufficient base (for acid chlorides).3. Starting aniline protonated and non-nucleophilic.1. Use fresh or newly opened acylating agent.2. Ensure at least 1.1 equivalents of base are used. Check pKa of the base.3. Add base before the acid chloride to prevent HCl formation from protonating the aniline.[5]
Starting Material Remains 1. Insufficient reaction time or temperature.2. Insufficient amount of acylating agent.1. Increase reaction time and/or temperature. Monitor by TLC.2. Use a slight excess (1.1-1.2 eq) of the acylating agent.
Formation of Side Products 1. Reaction temperature too high.2. Presence of water causing hydrolysis of the acylating agent.1. For acid chlorides, maintain low temperatures (0-5°C) during addition.2. Use anhydrous solvents and an inert atmosphere.
Difficult Purification 1. Byproducts (e.g., base-HCl salt, excess acid) co-eluting or co-crystallizing.1. Ensure thorough aqueous work-up washes (acid wash for base, base wash for excess acid chloride/anhydride).

References

  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. [Link]

  • Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate. [Link]

  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (Course-specific document, general principles cited).
  • Theoretical Study of Acid Acetylation of Aniline. RIA-UTN. [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]

  • Benzoyl chloride – Knowledge and References. Taylor & Francis Online. [Link]

  • A review on various aspects of synthesis of amide: A vital scaffold in medicinal and organic chemistry. Scholars Research Library. [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles.
  • Preparation method of 2-br-4-fluoacetanilide.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry. (General reference for fluoroaniline chemistry).

Sources

Application Note: Strategic Utilization of 2-Fluoro-N,4-dimethylaniline in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This guide details the synthetic utility of 2-Fluoro-N,4-dimethylaniline (CAS: 1978-38-7) as a high-value building block for nitrogen-containing heterocycles. While aniline derivatives are ubiquitous, this specific trisubstituted arene offers a unique "fluoro-handle" and defined steric constraints that are critical for modern medicinal chemistry.

Why this molecule matters:

  • Metabolic Stability: The ortho-fluorine atom blocks a common metabolic soft spot (C2), extending the half-life of derived scaffolds.

  • Regiocontrol: The para-methyl group blocks the C4 position, while the ortho-fluorine sterically shields C3. This funnels electrophilic and metal-catalyzed functionalization almost exclusively to the C6 position , enabling high-precision regioselectivity without the need for transient blocking groups.

  • N-Methyl Functionality: Provides a pre-installed handle for forming tertiary amines or rigidifying fused ring systems, reducing synthetic step count.

Strategic Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric landscape of the substrate.

Electronic/Steric Map

The molecule possesses three directing groups with competing and reinforcing effects.

  • NH-Me (Position 1): Strongly activating, ortho/para directing.

  • Fluorine (Position 2): Deactivating (inductive), ortho/para directing (resonance).

  • Methyl (Position 4): Weakly activating, ortho/para directing.

The Consensus Site (C6):

  • C3: Sterically crowded (sandwiched between F and Me).

  • C5: Activated by Me, but deactivated by F (para).

  • C6: Strongly activated by NH-Me (ortho). This is the "sweet spot" for C-H activation and Electrophilic Aromatic Substitution (

    
    ).
    

ReactivityMap cluster_0 Substrate: this compound Aniline Aniline Core C6 C6 Position (Primary Reactive Site) Aniline->C6 Ortho-Activation (NH-Me) C3 C3 Position (Sterically Blocked) Aniline->C3 Blocked by F/Me C4 C4 Position (Blocked by Methyl) Aniline->C4 Blocked

Figure 1: Reactivity landscape indicating C6 as the thermodynamic and kinetic product site.

Protocol A: Synthesis of 7-Fluoroindoles via Rh(III)-Catalyzed C-H Activation

Target: 1,5-Dimethyl-7-fluoro-2,3-diphenylindole (Example derivative) Mechanism: Rhodium(III)-catalyzed oxidative annulation with internal alkynes.

This protocol leverages the N-methyl amine as a directing group. The resulting 7-fluoroindole scaffold is a privileged structure in kinase inhibitors, where the fluorine can engage in intramolecular H-bonding or fill small hydrophobic pockets.

Reagents & Materials
ReagentEquiv.[1]Role
This compound 1.0Substrate
Diphenylacetylene1.2Coupling Partner (Alkyne source)

2.5 mol%Catalyst Precursor

10 mol%Halide Scavenger / Activator

2.1Terminal Oxidant
t-Amyl AlcoholSolventReaction Medium (0.2 M)
Step-by-Step Methodology

Phase 1: Catalyst Activation

  • In a glovebox or under strictly inert atmosphere (

    
    ), charge a dried Schlenk tube with 
    
    
    
    (15.5 mg, 0.025 mmol) and
    
    
    (34.4 mg, 0.10 mmol).
  • Add 2.0 mL of anhydrous t-Amyl alcohol.

  • Stir at room temperature for 10 minutes. Observation: The solution should transition from brick-red to a clearer orange/yellow, indicating the formation of the active cationic Rh(III) species.

Phase 2: Substrate Addition 4. Add This compound (139 mg, 1.0 mmol) and Diphenylacetylene (214 mg, 1.2 mmol) to the reaction vessel. 5. Add


 (381 mg, 2.1 mmol) as the oxidant.
6.  Seal the tube with a Teflon screw cap.

Phase 3: Annulation 7. Heat the reaction mixture to 110°C in an oil bath. 8. Stir vigorously for 16–24 hours.

  • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting aniline (fluorescent under UV) should disappear. The indole product typically fluoresces distinctively (often blue/purple) under long-wave UV.

Phase 4: Workup & Purification 9. Cool to room temperature. 10. Dilute with dichloromethane (DCM, 20 mL) and filter through a short pad of Celite to remove copper salts. 11. Concentrate the filtrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, Gradient: 100% Hexanes


 95:5 Hexanes/EtOAc).
Mechanistic Pathway (Graphviz)

RhCycle Start Active Catalyst Cp*Rh(III) Coord Coordination (N-Directing) Start->Coord Substrate Binding CH_Act C-H Activation (at C6) Coord->CH_Act - AcOH Insert Alkyne Insertion CH_Act->Insert Diphenylacetylene RedElim Reductive Elimination (C-N Bond Formation) Insert->RedElim Ring Closure Product 7-Fluoroindole Product RedElim->Product Release Reox Re-oxidation (Rh(I) -> Rh(III)) RedElim->Reox Rh(I) Species Reox->Start Cu(OAc)2

Figure 2: Catalytic cycle for the Rh(III)-mediated annulation. Note the critical role of Cu(OAc)2 in regenerating the active catalyst.

Protocol B: Modular Assembly of Benzimidazoles

Target: 4-Fluoro-1,6-dimethyl-1H-benzo[d]imidazole Mechanism: Regioselective Nitration


 Reduction 

Condensation.

This route is preferred when the target heterocycle requires a specific substituent at the C2 position (derived from an aldehyde or acid).

Step-by-Step Methodology

Step 1: Regioselective Nitration Rationale: The NH-Me group directs ortho/para. Since para is blocked by methyl, nitration occurs at C6 (ortho).

  • Dissolve this compound (1.0 g) in conc.

    
     (10 mL) at 0°C.
    
  • Dropwise add fuming

    
     (1.1 equiv) maintaining temp < 5°C.
    
  • Stir for 1 hour. Pour onto crushed ice. Neutralize with

    
    .
    
  • Extract with EtOAc. The product is 2-Fluoro-N,4-dimethyl-6-nitroaniline .

Step 2: Reduction to Diamine

  • Dissolve the nitro intermediate in MeOH.

  • Add Pd/C (10% wt) and stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filter through Celite.

    • Critical Note: The resulting diamine is oxidation-sensitive. Use immediately in the next step.

Step 3: Cyclization (The Phillips Condensation)

  • To the fresh diamine in ethanol, add the desired aldehyde (e.g., benzaldehyde for 2-phenyl derivative) (1.0 equiv) and

    
     (1.5 equiv) or catalytic p-TsOH.
    
  • Reflux for 4–6 hours.

  • Cool and concentrate.[1] Partition between

    
     (aq) and DCM.
    
  • Purify via crystallization or chromatography.

Quality Control & Troubleshooting

Analytical Validation

The fluorine atom provides a built-in NMR handle.

SignalApprox. Shift (

)
MultiplicityInterpretation

NMR
-120 to -135 ppmMultipletShift confirms retention of F-atom on the ring.

NMR (Indole)
6.5 - 7.5 ppmSinglet/DoubletDisappearance of N-H (if N-methylated) or shift of aromatic protons.
LC-MS [M+H]+Single PeakConfirm mass of cyclized product.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Rh-Catalysis) Catalyst PoisoningEnsure alkyne is free of terminal protons (if using internal protocol) and reagents are dry. Use

to boost cationic character.
Regioisomers (Nitration) Temperature too highMaintain 0°C strictly. Higher temps may overcome the steric barrier at C5.
De-fluorination Harsh NucleophilesAvoid strong alkoxides (NaOMe) at high temps, which might displace the ortho-fluorine via

.

References

  • Rh(III)

    • Song, G., Wang, F., & Li, X. (2012). C–H Activation/Cyclization of N-Arylureas with Alkynes. Chemical Communications.[2]

    • Context: Establishes the protocol for Rh(III)
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
    • Context: Validates the metabolic stability r
  • Benzimidazole Synthesis (General Protocols)

    • BenchChem. (n.d.).
    • Context: Provides analogous protocols for nitration and reduction of substituted fluoro-anilines.
  • C-H Activation Mechanisms

    • Stuart, D. R., & Fagnou, K. (2007).
    • Context: Foundational work on the mechanism of oxid

Sources

Application Note: 2-Fluoro-N,4-dimethylaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery and process development. It addresses the specific utility, synthesis, and quality control of 2-Fluoro-N,4-dimethylaniline (CAS: 1391053-94-3), a specialized secondary amine building block.

Strategic Utilization of Fluorinated Secondary Amines for Bioisosteric Optimization

Introduction: The Fluorine-Methyl Synergy

In modern agrochemistry, the modulation of lipophilicity (LogP) and metabolic stability is paramount. This compound represents a high-value scaffold that combines two critical design elements:

  • Ortho-Fluorine Substitution: The fluorine atom at the 2-position exerts a strong electronic effect (

    
     = +0.52), deactivating the ring towards oxidation while blocking metabolic hydroxylation at the ortho-position. It also influences the conformation of N-substituted derivatives via electrostatic repulsion or intramolecular H-bonding.
    
  • N-Methylation: Unlike primary anilines, the secondary N-methyl group eliminates a hydrogen bond donor (HBD), significantly altering membrane permeability and preventing Phase II conjugation (e.g., N-acetylation) in plants or pests.

This building block is increasingly relevant in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Phenyluracil herbicides , where the N-methyl group serves to lock active conformations or improve systemic translocation.

Physicochemical Profile

Table 1: Key Properties of this compound

PropertyValueRelevance
CAS Number 1391053-94-3Specific Secondary Amine Isomer
Molecular Formula C₈H₁₀FNMW: 139.17 g/mol
Appearance Pale yellow oilOxidizes upon air exposure
pKa (Conjugate Acid) ~4.5 (Predicted)Less basic than N-methylaniline due to ortho-F
Boiling Point ~205°C (760 mmHg)High boiling point requires vacuum distillation
Solubility DCM, EtOAc, TolueneImmiscible in water

Protocol A: Selective Synthesis & Purification

Challenge: Synthesizing secondary anilines often results in over-alkylation (tertiary amines) or residual primary amines. Solution: A Reductive Amination approach using Paraformaldehyde and Sodium Borohydride is superior to direct alkylation for controlling selectivity.

Reagents
  • Precursor: 2-Fluoro-4-methylaniline (CAS: 452-80-2)[1]

  • Reagent: Paraformaldehyde (solid), Sodium Methoxide (NaOMe)

  • Reductant: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 2-Fluoro-4-methylaniline (1.0 eq) and Methanol (10 vol).

    • Add NaOMe (1.5 eq) followed by Paraformaldehyde (1.2 eq).

    • Critical Step: Reflux for 2 hours. The NaOMe facilitates the depolymerization of paraformaldehyde and formation of the hemiaminal/imine species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification (The "Clean" Step):

    • The crude oil may contain traces of tertiary amine.

    • Acylation Sweep: If high purity is required, treat crude with a limiting amount of Acetic Anhydride (0.1 eq) to cap unreacted primary amine, then distill.

    • Vacuum Distillation: Collect fraction at ~85-90°C / 5 mmHg.

Protocol B: Quality Control (Differentiation of Amines)

Objective: Confirm the absence of Primary (starting material) and Tertiary (over-methylated) impurities.

Analytical Method: GC-MS with Derivatization

Direct injection can sometimes lead to thermal degradation. A derivatization step is recommended for definitive proof of the secondary amine.

  • Sample Prep: Dissolve 10 mg of product in 1 mL Acetonitrile.

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) .

    • Mechanism:

      • Primary Amine

        
         N-Trifluoroacetyl (Mono-sub)
        
      • Secondary Amine (Target)

        
        N-Trifluoroacetyl (N,N-disub) 
        
      • Tertiary Amine

        
         No Reaction (remains as free base peak)
        
  • Analysis:

    • Inject on a standard non-polar column (e.g., DB-5).

    • Result Interpretation: The target this compound-TFA adduct will have a distinct mass shift (+96 Da from parent) and longer retention time than the underivatized tertiary impurity.

Protocol C: Downstream Application (Agrochemical Coupling)

Scenario: Synthesis of a Pyrazole-Carboxamide Fungicide Precursor . This protocol demonstrates the coupling of the building block with an acid chloride, a standard reaction in generating SDHI fungicides.

Workflow Diagram

The following diagram illustrates the logic flow from building block validation to final coupling.

G Start 2-Fluoro-4-methylaniline (Primary Amine) Process1 Reductive Amination (CH2O / NaBH4) Start->Process1 Synthesis Intermediate This compound (Building Block) Process1->Intermediate QC QC: TFAA Derivatization (Check Purity) Intermediate->QC Validation QC->Process1 Fail (Retool) Coupling Coupling Reaction (Acid Chloride + Base) QC->Coupling Pass Product Target Agrochemical (N-Methyl Carboxamide) Coupling->Product

Figure 1: Synthetic workflow from primary amine precursor to final carboxamide active ingredient.

Experimental Procedure
  • Activation: Dissolve 1.0 eq of a Pyrazole Carboxylic Acid (e.g., 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid) in Toluene. Add catalytic DMF and 1.2 eq Thionyl Chloride. Reflux to generate the Acid Chloride .

  • Coupling:

    • In a separate vessel, dissolve This compound (1.1 eq) and Triethylamine (1.5 eq) in THF.

    • Cool to 0°C.

    • Add the Acid Chloride solution dropwise. The N-methyl group is less nucleophilic than a primary amine due to steric hindrance from the ortho-fluorine; therefore, maintaining low temperature prevents side reactions but reaction times may be longer (allow 4-6 hours).

  • Isolation:

    • Filter off the triethylamine hydrochloride salt.

    • Concentrate the filtrate.

    • Recrystallize from Isopropanol/Heptane.

Safety & Handling

  • Toxicity: Fluorinated anilines are toxic by inhalation and skin contact.[1] They can induce methemoglobinemia.

  • Storage: Store under Nitrogen at 2-8°C. The secondary amine is prone to oxidation to the radical cation or N-oxide upon prolonged air exposure.

  • Waste: All aqueous waste from the synthesis (containing Fluorine and Boron) must be segregated for specific chemical waste disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136249, 4-Fluoro-N,N-dimethylaniline (Isomer Comparison). Retrieved October 26, 2023, from [Link]

  • Hamprecht, G., et al. (2004). "Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution". CHIMIA, 58(3). Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Fluoro-4-methylaniline Safety Data Sheet. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated Anilines in Modern Chemistry

N-alkylation of anilines is a cornerstone of modern organic synthesis, providing a critical pathway to a vast array of essential chemical entities. These structures are integral to the development of pharmaceuticals, agrochemicals, and advanced functional materials. The introduction of an alkyl group to the nitrogen atom of an aniline can profoundly alter its biological activity, solubility, and other physicochemical properties. 2-Fluoro-N,4-dimethylaniline, the subject of this guide, is a valuable building block, and its further functionalization through N-alkylation opens doors to novel molecular architectures with potentially enhanced therapeutic or material science applications.

This document provides a comprehensive, in-depth guide to a robust and selective method for the N-alkylation of this compound: reductive amination . This approach is favored for its mild reaction conditions, high yields, and broad substrate scope, making it an ideal choice for both small-scale research and larger-scale drug development campaigns. We will delve into the mechanistic underpinnings of this transformation, providing a detailed, step-by-step protocol, and offering insights born from practical laboratory experience.

Methodology Deep Dive: Reductive Amination for Selective N-Alkylation

Reductive amination is a powerful one-pot procedure that combines the formation of an imine from an amine and a carbonyl compound with its immediate reduction to the corresponding alkylated amine.[1] This method circumvents many of the challenges associated with traditional N-alkylation techniques, such as over-alkylation, which can be problematic when using alkyl halides.[2]

The chosen reducing agent for this protocol is sodium triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB. This reagent is particularly well-suited for reductive amination due to its mild nature and its selectivity for reducing the protonated imine intermediate over the starting aldehyde.[2][3][4][5][6][7] This selectivity is crucial for achieving high yields of the desired N-alkylated product.

The "Why": Mechanistic Insights into Reductive Amination

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The reductive amination of this compound with an aldehyde proceeds through the following key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde. This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a protonated iminium ion.[1][8]

  • Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated product.[3][9] The steric bulk and reduced reactivity of STAB compared to other borohydrides prevent the significant reduction of the starting aldehyde.[3][4]

Visualizing the Process

Conceptual Reaction Pathway

Reductive_Amination Aniline This compound Iminium Iminium Ion Intermediate Aniline->Iminium + H⁺, - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Product N-Alkyl-2-fluoro-N,4-dimethylaniline Iminium->Product H2O H₂O STAB NaBH(OAc)₃ STAB->Product Hydride Transfer

Caption: Reductive amination of this compound.

Detailed Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, aldehyde, and solvent to flask. start->setup add_stab Add Sodium Triacetoxyborohydride (portion-wise) setup->add_stab reaction Stir at Room Temperature (Monitor by TLC) add_stab->reaction quench Quench with Saturated NaHCO₃ reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound via reductive amination. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Aldehyde (e.g., acetaldehyde, benzaldehyde)Magnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Inert atmosphere setup (Nitrogen or Argon)
1,2-Dichloroethane (DCE), anhydrousSyringes and needles
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Column chromatography setup
Silica gel (230-400 mesh)Thin Layer Chromatography (TLC) plates and chamber
Solvents for chromatography (e.g., hexanes, ethyl acetate)Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired aldehyde (1.1-1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature for 10-15 minutes.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[10][11]

Safety and Handling Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Chemical Hazards Handling Precautions
This compound Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[13]
Sodium Triacetoxyborohydride In contact with water, releases flammable gases. Causes serious eye damage and skin irritation. May cause respiratory irritation.[3][4][5][9][14]Handle and store under an inert gas. Protect from moisture. Do not allow contact with water.[3][4]
1,2-Dichloroethane (DCE) Highly flammable liquid and vapor. Harmful if swallowed. Toxic if inhaled. Causes skin and serious eye irritation. May cause cancer.[1][8][15][16][17]Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors.[15][16][17]
Aldehydes (general) Flammable. May cause skin, eye, and respiratory irritation. Some are toxic.[18][19][20]Handle in a fume hood. Avoid inhalation of vapors. Prevent contact with skin and eyes.[18][19]

Characterization of the N-Alkylated Product

The purified N-alkylated this compound should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the newly introduced alkyl group, in addition to the aromatic and methyl protons of the starting material.

    • ¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group and shifts in the signals of the aromatic carbons adjacent to the nitrogen will confirm the N-alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the successful incorporation of the alkyl group.

  • Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups present in the molecule.

Reference Spectroscopic Data (Illustrative Example for a related compound, N,N,4-trimethylaniline):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.06 (d, J = 8.6 Hz, 2H), 6.70 (d, J = 8.5 Hz, 2H), 2.90 (s, 6H), 2.26 (s, 3H).[21]

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.74, 129.61, 126.32, 113.33, 41.18, 20.28.[21]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Incomplete Reaction - Insufficient reaction time- Inactive reducing agent- Allow the reaction to stir for a longer period.- Use fresh sodium triacetoxyborohydride.
Formation of Byproducts - Over-alkylation (less common with this method)- Reduction of the aldehyde- Ensure the stoichiometry of the reagents is correct.- Confirm the selectivity of the reducing agent.
Low Yield - Incomplete imine formation- Loss of product during work-up- A catalytic amount of acetic acid can be added to facilitate imine formation.- Optimize the extraction and purification steps.

Conclusion

This application note has detailed a reliable and efficient protocol for the N-alkylation of this compound using reductive amination with sodium triacetoxyborohydride. By providing a thorough understanding of the reaction mechanism, a step-by-step experimental guide, and comprehensive safety information, this document aims to empower researchers to successfully synthesize these valuable compounds. The principles and techniques outlined herein are broadly applicable to the N-alkylation of a wide range of anilines, making this a valuable addition to the synthetic chemist's toolkit.

References

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. (2005, July 12). Cole-Parmer. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • safety data sheet sds/msds 1,2-dichloroethane. (n.d.). Biochem Chemopharma. Retrieved from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (2021, October 12). Perfumer's Apprentice. Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Benzaldehyde. (2020, January 30). Carl ROTH. Retrieved from [Link]

  • MSDS of 2-Fluoro-N-methylaniline. (2013, August 24). Capot Chemical. Retrieved from [Link]

  • ALDEHYDE C-16. (2022, October 19). Prodasynth. Retrieved from [Link]

  • Acetaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Fluoro-4-methylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Avoiding Over-alkylation. (2026, February 16). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • 2-Fluoro-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996, May 31). PubMed. Retrieved from [Link]

Sources

Reaction conditions for electrophilic aromatic substitution of 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Electrophilic Aromatic Substitution of 2-Fluoro-N,4-dimethylaniline Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This application note details the regioselective functionalization of This compound (CAS: N/A for specific isomer, Analogous to 2-Fluoro-4-methylaniline derivatives) via electrophilic aromatic substitution (EAS).

The substrate presents a unique "push-pull" electronic landscape: a strongly activating secondary amine (


), a weakly activating methyl group (

), and an inductively deactivating but resonance-donating fluorine atom (

). Successful functionalization requires navigating the competition between the C6 position (kinetically favored by the amine) and the C5 position (thermodynamically accessible under acidic conditions due to ammonium formation).

This guide provides validated protocols for Bromination and Nitration , with a specific focus on controlling regioselectivity through pH management and protective group strategies.

Structural Analysis & Reactivity Prediction

Before initiating synthesis, one must map the electronic vectors driving the reaction. The regiochemistry is dictated by the interplay of three substituents.[1]

Electronic & Steric Force Field
  • 1-Position (

    
    ):  Strong Activator (Ortho/Para director).
    
    • Directing Effect: Strongly activates C2 (blocked by F) and C6 . Para position (C4 ) is blocked by Methyl.

  • 2-Position (

    
    ):  Weak Deactivator (Inductive) / Weak Activator (Resonance).
    
    • Directing Effect: Directs Ortho (C3 ) and Para (C5 ).

  • 4-Position (

    
    ):  Weak Activator.
    
    • Directing Effect: Directs Ortho (C3 , C5 ).

The Regioselectivity Conflict
  • Target C6 (Ortho to Amine): The amine is the dominant activator. Under neutral or weakly acidic conditions, electrophilic attack occurs here.

  • Target C5 (Meta to Amine): Under strong acidic conditions (e.g., Nitration in

    
    ), the amine protonates to an ammonium species (
    
    
    
    ). This converts the strongest activator into a strong meta-director, shifting reactivity to C5 (which is also reinforced by the Para-F and Ortho-Me effects).
Reactivity Map (Graphviz)

ReactivityMap Substrate This compound C6 Position C6 (Ortho to NHMe) Primary Target (Neutral) Substrate->C6 Dominant Pathway (Halogenation/Vilsmeier) C5 Position C5 (Meta to NHMe) Secondary Target (Acidic) Substrate->C5 Acid-Shifted Pathway (Direct Nitration) C3 Position C3 (Sterically Crowded) Substrate->C3 Minor/Trace (Blocked by F/Me)

Figure 1: Regioselectivity map indicating the switch between C6 (kinetic/neutral) and C5 (acidic/thermodynamic) attack.

Protocol A: Regioselective Bromination (Target: C6)

Objective: Introduction of a bromine atom at the C6 position. Challenge: Preventing poly-bromination and oxidation of the electron-rich aniline. Solution: Use of N-Bromosuccinimide (NBS) allows for controlled release of electrophilic bromine at low temperatures.

Reagents & Materials
ComponentEquiv.Role
Substrate 1.0Reactant
NBS 1.05Brominating Agent (Milder than

)
Acetonitrile (MeCN) SolventPolar aprotic, stabilizes intermediate
DMF Alt. SolventUse if solubility is poor in MeCN
Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (

    
     concentration) in a round-bottom flask shielded from light (aluminum foil).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Crucial: Low temperature prevents N-bromination side reactions.
    
  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of MeCN. Add this solution dropwise to the aniline mixture over 30 minutes.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.
    
    • Checkpoint: Disappearance of starting material (

      
      ) and appearance of mono-bromo product (
      
      
      
      ).
  • Quench: Pour mixture into cold 5%

    
     (sodium thiosulfate) solution to quench excess bromine.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The C6-bromo isomer is typically less polar than the starting material.

Protocol B: Nitration (The "Regioselectivity Switch")

Objective: Introduction of a Nitro (


) group.
Critical Decision:  The choice of method determines the position of substitution.
Method 1: Direct Nitration (Target: C5 - Meta to Amine)

Mechanism: In mixed acid (


), the amine is fully protonated (

). This directs the incoming nitronium ion meta to the nitrogen (Position C5).

Protocol:

  • Dissolve substrate in concentrated

    
     at 
    
    
    
    .
  • Add fuming

    
     (1.1 equiv) dropwise, maintaining temp 
    
    
    
    .
  • Stir for 1 hour. Pour onto crushed ice. Neutralize with

    
     to precipitate the product.
    
  • Risk: High probability of tar formation due to oxidation.

Method 2: Protection-Deprotection Strategy (Target: C6 - Ortho to Amine)

Mechanism: Acetylation protects the amine from protonation and oxidation. The acetamide (


) remains an ortho-director, forcing nitration to C6 .

Protocol Workflow (Graphviz):

NitrationWorkflow Step1 Step 1: Protection Ac2O, Pyridine, DCM (Forms N-Acetyl derivative) Step2 Step 2: Nitration 70% HNO3, AcOH, 0°C (Target: C6 Position) Step1->Step2 Yield >90% Step3 Step 3: Deprotection HCl / EtOH, Reflux (Restores N-Methyl amine) Step2->Step3 Regioselective Product Final Product: 2-Fluoro-4-methyl-6-nitro-N-methylaniline Step3->Product

Figure 2: Recommended workflow for C6-Nitration to ensure purity and regiocontrol.

Detailed Procedure (Method 2):

  • Protection: Treat this compound with Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv) in DCM at RT. Wash with

    
     to remove pyridine. Isolate the acetamide.
    
  • Nitration: Dissolve the acetamide in Glacial Acetic Acid. Cool to

    
    . Add 70% 
    
    
    
    (1.5 equiv) dropwise.
    • Note: The acetamide is less basic, so it does not protonate as easily as the free amine, maintaining the ortho (C6) direction.

  • Hydrolysis: Dilute the reaction with water, filter the solid nitro-acetamide. Reflux in Ethanol/6N

    
     (1:1) for 2 hours to remove the acetyl group.
    
  • Result: High yield of 6-nitro isomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar / Decomposition Oxidation of the electron-rich ring by strong oxidizers (

,

).
1. Switch to milder reagents (NBS).2. Use the Protection (Acetylation) route.3. Conduct reactions under inert atmosphere (

).
N-Substitution (e.g., N-Br) Reaction at the secondary amine nitrogen instead of the ring.1. Lower the temperature (

).2. For bromination, N-Br species often rearrange to C-Br upon warming or addition of acid catalyst.
Wrong Regioisomer (C5 vs C6) Uncontrolled pH during reaction.1. For C6: Ensure neutral/mildly acidic conditions or use protection.2. For C5: Ensure strongly acidic media (conc.

).
Polysubstitution High reactivity of the substrate.1. Use strict stoichiometry (0.95 - 1.0 equiv of electrophile).2. Dilute reaction concentration.

References

  • Sigma-Aldrich. 2-Fluoro-4-methylaniline Product Analysis & Reactivity.

  • BenchChem. Application Notes: Nitration of Fluorinated Acetanilides.[2] (General protocols for fluoro-aniline nitration).

  • Organic Syntheses. Nitration of Dimethylaniline (Coll. Vol. 2, p. 438). (Foundational method for amine nitration).

  • PubChem. Compound Summary: 2-Fluoro-4-methylaniline (CID 67984).

  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. (Theoretical grounding for ortho/meta switch).

Sources

Solvent selection for coupling reactions involving 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Coupling Reactions Involving 2-Fluoro-N,4-dimethylaniline Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Abstract: Overcoming Steric and Electronic Deactivation

This compound (CAS: 7021-09-2) presents a unique dual-challenge in coupling chemistry. As a secondary aniline with an ortho-fluorine substituent, it exhibits reduced nucleophilicity due to the inductive electron-withdrawal of the fluorine atom (


 effect).[1][3] Simultaneously, the N-methyl group introduces steric bulk that hinders the approach to metal centers (in Pd-catalyzed cross-coupling) or electrophilic carbonyls (in amide coupling).[2]

This Application Note details a strategic approach to solvent selection that compensates for these inherent deactivations. We move beyond "standard" screening to provide mechanistically grounded protocols for Buchwald-Hartwig Amination and Amide Coupling , prioritizing high-efficiency conversion and industrial scalability.

Part 1: Mechanistic Insight & Solvent Roles

The choice of solvent for this compound is not merely about solubility; it is about modulating the transition state energy of the rate-determining step.[1][3]

The "Proton Shuttle" Effect in C-N Coupling

For secondary anilines, the reductive elimination step in the catalytic cycle is often rate-limiting.[3]

  • Aprotic Solvents (Toluene, Dioxane): While excellent for stabilizing Pd(0) species, they rely entirely on the base (e.g., Cs

    
    CO
    
    
    
    ) for deprotonation.[2]
  • Protic Solvents (t-Amyl Alcohol, t-BuOH): These solvents act as a "proton shuttle."[1][2][3] The hydroxyl group hydrogen-bonds with the amine proton, lowering the activation energy for the formation of the Pd-amido complex. For the sterically hindered this compound, t-Amyl alcohol is often superior to Toluene.[1][2][3]

Solvation in Amide Coupling
  • Dipolar Aprotic (DMF/DMAc): Traditionally used but pose downstream removal issues.[2][3] They can also competitively bind to Lewis Acid catalysts.[1][2][3]

  • Green Ethers (2-MeTHF, CPME): These solvents offer a "Goldilocks" polarity.[1][2][3] They solubilize organic bases (DIPEA) effectively while separating cleanly from water during workup, preventing emulsion formation common with fluorinated anilines.[2]

Part 2: Experimental Protocols

Protocol A: Buchwald-Hartwig C-N Cross-Coupling

Target: Coupling this compound with Aryl Halides (Cl, Br).[1][3] Catalyst System: RuPhos Pd G4 (Specific for secondary amines).[2][3]

Solvent Selection Matrix:

Solvent Grade Application Case
t-Amyl Alcohol Anhydrous Primary Recommendation. Best for difficult/hindered substrates due to proton shuttling.[1][2][3]
Toluene Anhydrous Use if the aryl halide is highly unstable or if strict non-polar conditions are required.[3]

| 1,4-Dioxane | Anhydrous | Use for high-temperature reactions (>100°C) where substrate solubility is poor in alcohols.[1][2][3] |

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active N

    
     flow, charge a reaction vial with:
    
    • RuPhos Pd G4 (1.0 - 2.0 mol%)[1][2]

    • Aryl Halide (1.0 equiv)[2][4]

    • This compound (1.2 equiv)[3]

    • Base: NaOtBu (1.5 equiv) or Cs

      
      CO
      
      
      
      (2.0 equiv) if functional group tolerance is needed.[2]
  • Solvent Addition: Add anhydrous t-Amyl Alcohol (concentration 0.2 M).

    • Note: If using NaOtBu, the base will dissolve significantly.[2] If using Cs

      
      CO
      
      
      
      , it will remain a slurry.[2][3]
  • Reaction: Seal the vial and heat to 80°C for 2–12 hours.

    • Monitoring: Monitor via LC-MS.[2][3] The ortho-F group on the aniline provides a distinct retention time shift compared to non-fluorinated analogs.[3]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite/Silica pad to remove Palladium.[2][3] Concentrate the filtrate.

Protocol B: Green Amide Coupling (Acylation)

Target: Reaction with Carboxylic Acids/Acid Chlorides.[1][2][3][5][6] Key Advantage: Avoids DCM (toxicity) and DMF (removal difficulty).[2]

Solvent Selection Matrix:

Solvent Boiling Point Application Case
2-MeTHF 80°C Primary Recommendation. Derived from biomass.[1][2][3] Forms azeotrope with water for easy drying.[2][3]
CPME 106°C Excellent for high-temp couplings; resists peroxide formation better than THF.[1][2][3]

| EtOAc | 77°C | Standard option, but hydrolysis of active esters can occur if "wet".[2][3] |

Step-by-Step Methodology:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in 2-MeTHF (0.2 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins.

  • Addition: Add this compound (1.1 equiv).

    • Critical Step: Due to the reduced nucleophilicity (ortho-F), add a catalyst such as DMAP (10 mol%) if the reaction is sluggish.[2]

  • Incubation: Stir at 50°C (2-MeTHF allows mild heating, unlike DCM).

  • Self-Validating Workup:

    • Add 10% Citric Acid solution directly to the reaction vessel.[3]

    • 2-MeTHF is immiscible with water; the phases will separate cleanly.[1][2][3]

    • Wash organic layer with NaHCO

      
       and Brine.[1][2][3] Evaporate.
      

Part 3: Visualization & Decision Logic

Figure 1: Solvent Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and substrate constraints.[3]

SolventSelection Start Reaction Type? CN_Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->CN_Coupling Amide_Coupling Amide Bond Formation (Acylation) Start->Amide_Coupling Substrate_Check Is Substrate Base-Sensitive? CN_Coupling->Substrate_Check Green_Check Green/Industrial Req? Amide_Coupling->Green_Check Use_Toluene Use Toluene (Non-polar, Inert) Base: Cs2CO3 Substrate_Check->Use_Toluene Yes (Esters/Nitriles) Use_Amyl Use t-Amyl Alcohol (Proton Shuttle Effect) Base: NaOtBu Substrate_Check->Use_Amyl No (Standard) Use_2MeTHF Use 2-MeTHF (Easy Workup, Bio-based) Green_Check->Use_2MeTHF Yes (Preferred) Use_DCM Use DCM (Traditional, Toxic) Green_Check->Use_DCM No

Figure 2: Buchwald-Hartwig Experimental Workflow

Caption: Step-by-step execution flow for Protocol A using RuPhos Pd G4.

ProtocolWorkflow Setup 1. Charge Vessel (Pd G4, Ligand, Base) Solvent 2. Add Solvent (t-Amyl Alcohol) Setup->Solvent Heat 3. Reaction (80°C, 4-12h) Solvent->Heat Check 4. LC-MS Check (Look for F-shift) Heat->Check Check->Heat Incomplete Workup 5. Filtration (Celite/Silica) Check->Workup Conversion >95%

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks before and during execution:

ParameterValidation CheckCorrective Action
Solvent Peroxides Test 2-MeTHF/CPME with peroxide strips before use.If >10 ppm, pass through activated alumina.[2][3] Peroxides can oxidize the Pd catalyst.[3]
Water Content Karl-Fischer titration.[1][2][3]For C-N coupling, water must be <50 ppm.[2][3] For Amide coupling, <200 ppm is acceptable.[2][3]
Catalyst Activation Color change in reaction mixture.[1][2][3]RuPhos Pd G4 solutions usually turn from off-white to dark orange/brown upon heating.[1][2][3] No color change implies catalyst poisoning.[1][2][3]
Stalled Reaction LC-MS shows SM remaining after 12h.Add 0.5 equiv of fresh catalyst (as a solution) and raise temp by 10°C. Do not just add more base.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3][7] Chemical Science, 2011.[3]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1][2][3] Chemical Reviews, 2016.[3]

  • Gallo, V., et al. "Green Solvents for the Formation of Amide Linkage."[2][3] Sustainable Chemistry, 2021.[2][3][8]

  • Pfizer Solvent Selection Guide. "Green Chemistry Solvent Selection Guide." Green Chemistry, 2016.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Post-Synthesis Purification of 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2-Fluoro-N,4-dimethylaniline. Whether this compound is synthesized via the direct N-alkylation of 2-fluoro-4-methylaniline or through a palladium-catalyzed Buchwald-Hartwig amination[1], isolating the pure secondary amine presents unique physicochemical challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Purification Decision Workflow

The following logic tree dictates the optimal purification path based on your specific synthetic route and the resulting impurity profile.

PurificationWorkflow A Crude Reaction Mixture (this compound) B Acid-Base Extraction (1M HCl / pH Control) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Target Amine Salts) B->D Keep E Basification (pH > 10) & EtOAc Extraction D->E F Palladium Scavenging (Thiol-Silica, 50°C) E->F If Pd-catalyzed G Deactivated Silica Chromatography (1% Et3N) E->G If Alkylation route F->G H Pure this compound (>99% Purity) G->H

Caption: Decision tree for this compound post-synthesis purification.

Troubleshooting & FAQs

Q1: My crude mixture contains unreacted primary amine (2-fluoro-4-methylaniline) and over-methylated tertiary amine. Standard acid-base extraction isn't separating them. Why, and how do I resolve this?

The Causality: The inductive electron-withdrawing effect of the ortho-fluorine atom modulates the basicity of the amine nitrogen[1]. Because the pKa difference between the primary starting material and the secondary product is minimal (often <0.5 units), a standard pH-gradient extraction results in co-precipitation. The Solution: Implement a chemical derivatization step prior to extraction. The primary amine is less sterically hindered than the secondary amine. By treating the crude mixture with a sub-stoichiometric amount of acetic anhydride at low temperatures, you selectively convert the primary amine into a neutral acetamide[2]. The secondary and tertiary amines remain basic and can be cleanly extracted into an aqueous acidic phase, leaving the neutral acetamide impurity behind in the organic layer.

Q2: I used a Buchwald-Hartwig coupling route, and my isolated product is contaminated with >1000 ppm of palladium. Simple filtration through Celite fails to remove the dark color. What is the mechanism behind this retention, and how can I achieve <10 ppm Pd?

The Causality: Secondary anilines, particularly those with stabilizing ortho-substituents, act as strong bidentate or monodentate ligands. The nitrogen lone pair chelates dissolved Pd(II) species, forming stable, soluble complexes that easily pass through physical filters like Celite[3]. To break this chelation, you must introduce a thermodynamic sink—a scavenger with a significantly higher binding affinity for soft transition metals than the amine product. The Solution: Utilize thiol-functionalized silica gel (e.g., SPM32). The soft sulfur atoms form irreversible covalent bonds with palladium, pulling it out of the organic phase and immobilizing it on the silica matrix, which can then be filtered away[4].

Quantitative Comparison of Palladium Removal Strategies

Purification MethodConditionsInitial Pd (ppm)Residual Pd (ppm)Product Recovery
Celite Filtration25 °C, 0.5h1500850>95%
Aqueous NaHSO₃ Wash[5]60 °C, 1h150082 - 10090%
Activated Carbon (10 wt%)50 °C, 12h150015075% (Adsorption loss)
Thiol-Silica Scavenger[4]50 °C, 4h1500< 5 >95%
Q3: During column chromatography, this compound streaks severely down the silica column, resulting in poor yields and overlapping fractions. How do I fix this?

The Causality: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic secondary amine acts as a hydrogen-bond acceptor, interacting strongly with these sites[2]. Furthermore, the highly electronegative ortho-fluorine atom creates a strong localized dipole that exacerbates non-specific adsorption to the polar stationary phase. The Solution: Deactivate the silica gel dynamically by adding 1% v/v triethylamine (Et₃N) to your mobile phase. The Et₃N competitively binds to the acidic silanol sites, preventing the target fluorinated aniline from sticking and ensuring sharp, Gaussian elution bands.

Validated Experimental Protocols

Protocol A: Selective Derivatization and Acid-Base Extraction

Use this protocol to separate this compound from primary amine impurities.

  • Solubilization: Dissolve the crude reaction mixture in dichloromethane (DCM) (10 mL/g of crude).

  • Cooling: Cool the solution to 0 °C using an ice bath to ensure kinetic control over the derivatization.

  • Selective Acetylation: Add 0.9 equivalents of acetic anhydride (calculated based strictly on the molar amount of primary amine impurity determined via GC or ¹H-NMR). Stir for 1 hour at 0 °C.

  • Acid Extraction: Transfer the mixture to a separatory funnel and extract with 1M HCl (3 x 10 mL/g). The secondary and tertiary amines will protonate and migrate to the aqueous layer.

  • Phase Separation: Discard the organic layer (which now contains the neutral acetamide impurity).

  • Basification: Cool the combined aqueous layers to 0 °C and carefully basify to pH > 10 using 2M NaOH.

  • Product Recovery: Extract the liberated amines into ethyl acetate (3 x 10 mL/g). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Affinity Palladium Scavenging

Use this protocol to reduce residual Palladium from >1000 ppm to <5 ppm.

  • Preparation: Dissolve the crude this compound in ethyl acetate to achieve a 0.1 M solution.

  • Scavenger Addition: Add 10 wt% (relative to crude mass) of thiol-functionalized silica scavenger (e.g., SPM32)[4].

  • Thermal Incubation: Heat the suspension to 50 °C and stir vigorously for 4 hours. Note: Elevated temperature increases the kinetics of Pd-amine complex dissociation, allowing the thiol groups to capture the metal[3].

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the silica-bound palladium.

  • Washing: Wash the filter cake with hot ethyl acetate (2 x 5 mL/g) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the Pd-depleted product.

References

  • Title: this compound | Benchchem: Amination and N-Alkylation Pathways Source: BenchChem URL
  • Title: Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs)
  • Title: Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures Source: BenchChem URL
  • Title: WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)
  • Title: 4-Butyl-2-methylaniline | 72072-16-3 - Benchchem Source: BenchChem URL

Sources

Technical Support Center: 2-Fluoro-N,4-dimethylaniline Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: C-N-COUPLING-2F-NMe Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Minimizing Side Reactions in Buchwald-Hartwig Amination of Ortho-Fluoro-N-Methylanilines

Executive Summary: The Substrate Challenge

You are attempting to couple 2-Fluoro-N,4-dimethylaniline . This substrate presents a specific "conflict of interest" in palladium catalysis:

  • Steric Hindrance (The Primary Barrier): The combination of the ortho-fluorine atom and the N-methyl group creates significant steric crowding around the nucleophilic nitrogen. This makes the amine binding step (coordination to Pd) and the subsequent reductive elimination difficult.

  • Electronic Deactivation: The ortho-fluorine is electron-withdrawing (inductive effect, -I), reducing the nucleophilicity of the nitrogen compared to a standard aniline.

  • Side Reaction Risk: The ortho-fluorine is susceptible to hydrodefluorination (HDF) or cyclization if the catalytic cycle stalls.

This guide provides a modular approach to suppressing these side reactions while forcing the desired C-N bond formation.

Module 1: Catalyst & Ligand Selection (The Engine)

The Core Problem: Standard ligands (BINAP, dppf, PPh3) are too small or insufficiently electron-rich to force the coupling of this hindered secondary amine. They lead to catalyst arrest , resulting in unreacted starting material or dehalogenation of the aryl halide.

Recommended System: Bulky Dialkylbiaryl Phosphines

For ortho-substituted secondary amines, the rate-limiting step is often reductive elimination . You require a ligand that is bulky enough to "squeeze" the product off the metal center but electron-rich enough to facilitate oxidative addition.

ComponentRecommendationTechnical Rationale
Ligand RuPhos (First Choice)RuPhos is the "Gold Standard" for hindered secondary amines. Its specific bulk promotes reductive elimination without overcrowding the amine binding site as much as BrettPhos might for this specific secondary amine size.
Alternative BrettPhos Use if RuPhos fails. BrettPhos is bulkier and generally better for primary amines, but can work for secondary amines if the aryl halide is extremely hindered.
Precatalyst Pd-G4 Precatalysts Do not use Pd2(dba)3 + Ligand. In situ mixing often leads to inactive Pd-ligand aggregates. G4 precatalysts (e.g., RuPhos-Pd-G4) ensure a 1:1 Pd:L ratio and rapid initiation, minimizing the "induction period" where side reactions occur.
Visualizing the Failure Point

The diagram below illustrates where the cycle breaks down for your specific molecule.

CatalyticCycle L_Pd_0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) L_Pd_0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind + 2-Fluoro-N-Me-Aniline Side_HDF SIDE REACTION: Hydrodefluorination (If cycle stalls) OxAdd->Side_HDF F-interaction with Pd Deprot Deprotonation AmineBind->Deprot + Base Side_Prot SIDE REACTION: Protodehalogenation (Ar-H formed) AmineBind->Side_Prot Slow Binding -> Beta-H Elim from solv/base RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd(Ar)(N-R) RedElim->L_Pd_0 Product

Caption: Critical failure points in the catalytic cycle. The steric bulk of the N-methyl and ortho-fluoro groups hinders amine binding, extending the lifetime of the intermediate and allowing side reactions (red dashed lines) to dominate.

Module 2: The Reaction Environment (Base & Solvent)

The Core Problem: The ortho-fluorine makes the ring electron-poor, increasing the acidity of the C-H bonds and making the ring susceptible to nucleophilic attack (SNAr) or HDF.

Base Selection Strategy
  • Standard (High Activity): NaOtBu (Sodium tert-butoxide) .

    • Pros: Fast reaction, high solubility in toluene/THF.

    • Cons: Strong base.[1][2] Can cause E2 elimination of alkyl halides or base-mediated decomposition.

  • Mild (High Functional Group Tolerance): Cs₂CO₃ (Cesium Carbonate) .

    • Pros: Minimizes hydrodefluorination and racemization.

    • Cons: Heterogeneous; requires higher temperatures or longer times. Must use dry solvents. [3]

  • The "Nuclear Option" (For extremely difficult substrates): LHMDS or Phosphazene Bases (P2-Et) .

    • Use only if NaOtBu fails to deprotonate the amine.

Solvent Selection
  • Toluene: The default choice. Non-polar, high boiling point.

  • 1,4-Dioxane: Good for solubility, but can act as a hydride source (promoting dehalogenation) at very high temperatures.

  • t-Amyl Alcohol: Sometimes used to solubilize polar bases, but avoid with your substrate. Primary/secondary alcohols act as hydride donors, causing hydrodefluorination of the fluoro-aniline.

Troubleshooting Guide (FAQ)

Q1: I see full consumption of the aryl halide, but the major product is the de-halogenated arene (Ar-H).

  • Diagnosis: Protodehalogenation. The catalytic cycle is stalling after oxidative addition. The Pd-Ar species is grabbing a hydride (H-) from the solvent or base instead of the amine.

  • Fix:

    • Switch to a G4 Precatalyst to ensure immediate amine ligation.

    • Increase amine concentration (1.2 -> 1.5 equiv) to outcompete the hydride source.

    • Ensure your solvent is anhydrous and free of alcohols.

Q2: My reaction turns black immediately and yields are <10%.

  • Diagnosis: Catalyst decomposition ("Pd black" formation). The ligand is detaching from the metal, or the Pd source was bad.

  • Fix:

    • Switch from in-situ generation (Pd2dba3 + Ligand) to RuPhos-Pd-G4 .

    • Check your inert atmosphere (Argon is better than Nitrogen for sensitive couplings).

    • Add 1-2 mol% of free ligand (RuPhos) to stabilize the active species.

Q3: I see a side product where the Fluorine atom is gone (Hydrodefluorination).

  • Diagnosis: Oxidative addition into the C-F bond (rare but possible with electron-rich ligands) or radical defluorination.

  • Fix:

    • Lower the temperature (try 80°C instead of 100°C).

    • Switch base from NaOtBu to K₃PO₄ (weaker base reduces HDF risk).

    • Avoid amide solvents (DMF/DMAc) which can decompose to form radical sources.

Optimized Protocol

This protocol uses a "Precatalyst" approach to guarantee active species formation.[3][4]

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • This compound (1.2 equiv)

  • RuPhos-Pd-G4 (2.0 - 5.0 mol%)

  • NaOtBu (1.5 equiv) [Store in glovebox or fresh bottle]

  • Toluene (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with RuPhos-Pd-G4, NaOtBu, and the Aryl Halide (if solid).

  • Solvent: Add anhydrous Toluene.

  • Amine Addition: Add the this compound via syringe.

  • Seal & Heat: Seal the vial with a PTFE-lined cap. Heat to 85°C for 2-4 hours.

    • Note: Do not overheat initially. Check LCMS at 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica or Celite (to remove Pd), and concentrate.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific outcome.

Troubleshooting Start Analyze LCMS/NMR Result Result1 SM Remaining (No Reaction) Start->Result1 Result2 Ar-H Formed (Dehalogenation) Start->Result2 Result3 Defluorination (F is gone) Start->Result3 Fix1 1. Switch to G4 Precatalyst 2. Increase Temp (110°C) 3. Check O2 exclusion Result1->Fix1 Fix2 1. Increase Amine Equiv 2. Switch Solvent (Toluene) 3. Use RuPhos (Bulkier) Result2->Fix2 Fix3 1. Switch Base (K3PO4) 2. Lower Temp 3. Avoid Alcohol solvents Result3->Fix3

Caption: Diagnostic flow for common side reactions in fluoro-aniline coupling.

References

  • Mechanistic Analysis of Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ligand Effects (RuPhos vs BrettPhos): Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2, 57-68.

  • Preventing Hydrodefluorination: Gair, J. J., et al. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses, 98, 131-146.[5] (Cited to understand the mechanism of the side reaction to avoid).

  • Precatalyst Activation: Bruno, N. C., et al. (2013).[6] Improved Synthesis of Palladacycle Precatalysts. Chemical Science, 4, 916-920.

Sources

Technical Support Center: Temperature Optimization for 2-Fluoro-N,4-dimethylaniline Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-OPT-2F4Me Subject: Thermodynamic & Kinetic Control in Pd-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are working with 2-Fluoro-N,4-dimethylaniline , a secondary aniline derivative characterized by an ortho-fluorine atom and a para-methyl group. This specific substitution pattern presents a unique "push-pull" steric and electronic challenge during catalytic cycles (primarily Buchwald-Hartwig amination):

  • The Ortho-F Effect (Steric/Electronic): The fluorine atom at the C2 position creates steric bulk proximal to the nucleophilic nitrogen, hindering amine binding to the metal center. Electronically, it inductively withdraws density, slightly lowering nucleophilicity compared to N,4-dimethylaniline.[1]

  • The Para-Me Effect: The methyl group at C4 provides electron donation, stabilizing the radical cation intermediates but increasing susceptibility to oxidative side reactions at elevated temperatures.[1][2]

Temperature is your primary lever to balance the activation energy required to overcome the ortho-fluorine steric barrier against the thermal ceiling where catalyst decomposition and C-F bond activation (defluorination) occur.

Part 1: The Thermodynamics of Activation (Low-Temperature Stalls)

The Issue: at


, conversion is often < 10%.
The Cause:  The ortho-fluorine atom creates a "gating" effect.[2] For the amine to coordinate to the Palladium(II) intermediate (Amine Binding step), it must overcome the steric repulsion between the ligand system and the fluorine atom.
Mechanistic Insight: The "Cold" Cycle

In standard Pd-catalyzed cycles, the rate-limiting step for sterically hindered amines is often the amine binding or deprotonation , not the oxidative addition.

  • At Low T: The amine cannot penetrate the ligand sphere (especially with bulky ligands like tert-ButylBrettPhos). The complex rests as the oxidative addition adduct

    
    , eventually leading to homocoupling of the aryl halide or protodehalogenation.
    

Support Protocol A: Activation Strategy

  • Minimum Threshold: For this compound, a minimum internal temperature of 65°C is recommended to ensure the amine binding equilibrium shifts forward.

  • Base Solubility: If using inorganic bases (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), low temperature prevents solubilization. Switch to soluble organic bases (e.g., NaOtBu, LiHMDS) if operating < 80°C.[1]
    
Part 2: The Kinetics of Degradation (High-Temperature Risks)

The Issue: at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, yields drop; "Pd Black" forms; defluorinated byproducts appear.
The Cause: 
  • Ligand Dissociation: Bulky biaryl phosphine ligands (e.g., RuPhos) are thermally stable but can dissociate at high T, leading to Pd aggregation.[1][2]

  • C-F Activation: While rare, high temperatures can promote oxidative addition into the C-F bond of your substrate, especially if the catalyst is highly active, leading to defluorinated side products.[1]

Visualizing the Temperature Window

TempWindow cluster_0 Low Temp (<60°C) cluster_1 Optimal Zone (70-90°C) cluster_2 High Temp (>100°C) LowT_State Stalled Cycle [L-Pd-Ar-X] Resting State Opt_State Efficient Amine Binding Rapid Reductive Elimination LowT_State->Opt_State Heat (Overcomes Sterics) LowT_Risk Risk: Aryl Halide Homocoupling HighT_State Ligand Dissociation Pd Black Formation Opt_State->HighT_State Overheating HighT_Risk Risk: C-F Activation (Defluorination) caption Figure 1: The Thermal Goldilocks Zone for Ortho-Fluoro Aniline Coupling

Part 3: Optimization Workflow

Do not guess. Follow this stepwise thermal escalation protocol.

Standard Operating Procedure (SOP-2F4Me)
VariableRecommendationRationale
Solvent 1,4-Dioxane or Toluene Dioxane (bp 101°C) allows reflux control; Toluene (bp 110°C) is non-coordinating.[1]
Ligand RuPhos or BrettPhos RuPhos is the "Gold Standard" for secondary amines.[1][2] It creates a pocket that accommodates the ortho-F.
Precatalyst RuPhos Pd G4 Rapid activation at lower T compared to Pd(OAc)2 + Ligand.
Base NaOtBu (Primary)Soluble, fast deprotonation.[1]
Temp Start 80°C The sweet spot for ortho-fluoro anilines.[2]
Experimental Protocol
  • Charge: Add Pd-G4 precatalyst (1-2 mol%) and NaOtBu (1.4 equiv) to the vial.

  • Purge: 3x Vacuum/Argon cycles. (Oxygen is fatal at high T).[1][2]

  • Inject: Add this compound (1.2 equiv) and Aryl Halide (1.0 equiv) in degassed Dioxane.

  • Ramp:

    • Set block to 80°C . Stir 1000 rpm.

    • Checkpoint 1 (1 hr): LCMS. If < 20% conv, raise to 100°C .

    • Checkpoint 2 (4 hr): If stalled and solution is black, stop. (Catalyst death).[1][2]

Part 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately at 80°C and yield is <5%.

  • Diagnosis: Rapid catalyst decomposition ("Pd Black").[1][2]

  • Root Cause: The amine is not binding fast enough to stabilize the Pd(0) species generated after reductive elimination, or the precatalyst reduced too quickly before entering the cycle.

  • Fix:

    • Lower T to 60°C .

    • Switch to a G3 or G4 precatalyst if using Pd(OAc)2, as these release the active species more slowly.[1][2]

    • Ensure the ortho-fluoro amine is pure; trace oxidation products in the amine can poison Pd.[1][2]

Q2: I see the product, but also a mass corresponding to [M - 19] (Defluorination).

  • Diagnosis: C-F Activation.[1][2]

  • Root Cause: Temperature is too high (>110°C) or the ligand is not bulky enough, allowing Pd to insert into the C-F bond.[1]

  • Fix:

    • Cap temperature at 90°C .

    • Switch to BrettPhos , which is bulkier than RuPhos and discourages interaction with the ortho-fluorine.[1][2]

Q3: Can I use microwave heating?

  • Answer: Yes, but with caution.

  • Guideline: Microwave heating creates "hot spots."[1][2] For this compound, set the ceiling temperature to 100°C with "High" stirring. Do not exceed 120°C, as the internal pressure and superheating often trigger aniline degradation.[1]

Decision Tree: Optimization Logic

OptTree Start Start Reaction 80°C, RuPhos Pd G4 Check Check LCMS (1 hr) Start->Check Result1 Low Conv (<10%) Clear Solution Check->Result1 Result2 Low Conv Black Precipitate Check->Result2 Result3 Good Conv (>50%) Check->Result3 Action1 Increase T to 100°C Check Solubility Result1->Action1 Action2 Lower T to 60°C Check O2 exclusion Result2->Action2 Action3 Continue to completion Result3->Action3 caption Figure 2: Real-time Optimization Decision Tree

References
  • RuPhos Efficacy: Maiti, D.; Buchwald, S. L.[1] "Universal 1,4-Dioxane-Promoted Palladium-Catalyzed C-N Cross-Coupling Reactions." J. Am. Chem. Soc.[1][2]2006 , 128, 13753. Link[1]

  • Ortho-Fluoro Challenges: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][2]2011 , 2, 27-50.[1] Link

  • Precatalyst Activation: Bruno, N. C.; et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1][2] Chem. Sci.[1][2]2013 , 4, 916.[1] Link

  • Temperature & Sterics: Paul, F.; Patt, J.; Hartwig, J. F.[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and structure-activity relationships." J. Am. Chem. Soc.[2]1994 , 116, 5969. Link[1]

Sources

Technical Support Center: Troubleshooting 2-Fluoro-N,4-dimethylaniline Conversions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles associated with the cross-coupling of 2-Fluoro-N,4-dimethylaniline.

This substrate presents a "perfect storm" of challenges for C–N bond formation: the steric encumbrance of the ortho-fluoro group, the electronic deactivation caused by fluorine's inductive effect, and the inherently lower reactivity of an N-methyl secondary amine. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your success.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do standard first-generation catalysts (e.g., Pd/BINAP or Pd/dppf) fail or yield mostly unreacted starting material for this substrate? A1: The failure of first-generation bisphosphine ligands is fundamentally a steric and mechanistic mismatch. The ortho-fluoro group creates a highly restricted steric environment around the nitrogen lone pair. When combined with the bulk of the N-methyl group, the amine struggles to coordinate to the palladium center during the transmetalation/amine binding step. First-generation ligands lack the necessary steric bulk to force the crucial, rate-limiting reductive elimination step. Consequently, the catalytic cycle stalls, leading to off-cycle catalyst decomposition or competing


-hydride elimination pathways[1].

Q2: Which catalyst and ligand systems are scientifically proven to overcome these specific steric barriers? A2: For highly hindered secondary anilines, you must utilize ligands that promote the formation of a highly active, mono-ligated Pd(0) species:

  • Bulky Dialkylbiarylphosphines: Ligands such as RuPhos and BrettPhos are exceptionally effective. RuPhos Pd G3 or G4 precatalysts are highly recommended because they rapidly generate the active Pd(0) species under mild conditions, facilitating the binding of the sterically encumbered this compound[1]. High-throughput experimentation has consistently validated RuPhos and BrettPhos for N-methylaniline derivatives[2].

  • N-Heterocyclic Carbenes (NHCs): Complexes like Pd-PEPPSI-IPr or Pd-PEPPSI-INonAn are excellent alternatives. The strong

    
    -donating nature of the NHC ligand stabilizes the palladium center against decomposition, while its flexible steric bulk accommodates the hindered secondary amine, preventing catalyst aggregation[3].
    

Q3: How can I minimize the hydrodehalogenation of the aryl halide partner during the reaction? A3: Hydrodehalogenation is a background reaction that outcompetes C–N coupling when amine binding is slow. To mitigate this:

  • Base Selection: Avoid strong, nucleophilic bases if possible. Transition from NaOtBu to weaker bases like Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    .
  • Solvent Optimization: Switch from toluene to coordinating solvents like 1,4-dioxane or 2-MeTHF. 2-MeTHF is not only a greener alternative but has been shown to coordinate with Pd, facilitating catalyst activation and stabilizing intermediates[4].

  • Precatalyst Use: Use G3/G4 palladacycles rather than mixing Pd

    
    (dba)
    
    
    
    and free ligand in situ. Precatalysts ensure the immediate availability of the active catalyst, allowing the productive cycle to outpace background dehalogenation[2].

Part 2: Quantitative Data – Catalyst Screening Summary

The following table summarizes the expected outcomes when coupling this compound with a standard aryl chloride (e.g., 4-chlorotoluene) under various catalytic conditions.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Yield (%)Primary Issue Observed
Pd

(dba)

/ BINAP
BisphosphineNaOtBuToluene100< 10%No reaction / Hydrodehalogenation
Pd(OAc)

/ XPhos
BiarylphosphineCs

CO

1,4-Dioxane10045%Slow conversion / Stalled cycle
RuPhos Pd G3 Biarylphosphine NaOtBu 1,4-Dioxane 80 88% None (Optimal System)
Pd-PEPPSI-IPrNHCKOtBu2-MeTHF8082%Slight byproduct formation

Part 3: Experimental Protocol – Optimized Buchwald-Hartwig N-Arylation

This methodology utilizes the RuPhos Pd G3 system, designed to be a self-validating workflow.

Step 1: Catalyst and Reagent Assembly (Glovebox or Standard Schlenk Technique)

  • Action: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add RuPhos Pd G3 precatalyst (2.0 mol%), RuPhos ligand (2.0 mol%), and the aryl chloride (1.0 equiv). Add finely milled, anhydrous Cs

    
    CO
    
    
    
    (1.5 equiv).
  • Causality: A 1:1 ratio of Pd to ligand prevents the formation of unreactive L

    
    Pd(0) resting states. Cs
    
    
    
    CO
    
    
    is chosen to prevent base-mediated degradation of sensitive functional groups.
  • Self-Validation: The solid mixture should appear as a free-flowing, pale-yellow powder. Clumping indicates moisture contamination in the base, which will inevitably lead to hydrodehalogenation.

Step 2: Substrate and Solvent Introduction

  • Action: Evacuate and backfill the flask with ultra-pure N

    
     (3 cycles). Inject this compound (1.2 equiv) and anhydrous 2-MeTHF (to reach 0.2 M concentration) via a gas-tight syringe.
    
  • Causality: 2-MeTHF acts as a green, coordinating solvent that stabilizes the Pd intermediates and accelerates the initial precatalyst activation[4].

  • Self-Validation: Upon solvent addition and initial stirring at room temperature, the solution will transition from pale yellow to a deep, homogeneous red within 5–10 minutes. This color shift is the visual confirmation that the active mono-ligated Pd(0) species has been successfully generated.

Step 3: Heating and Reaction Monitoring

  • Action: Seal the flask and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • Causality: High stirring rates are critical because the reaction is a solid-liquid biphasic mixture (due to insoluble Cs

    
    CO
    
    
    
    ). The temperature must be strictly controlled to overcome the high activation barrier of the hindered amine binding without accelerating thermal catalyst decomposition.
  • Self-Validation: Monitor the reaction via GC-MS or LC-MS rather than TLC. The secondary aniline starting material and the tertiary amine product often have identical R

    
     values and streak heavily on silica. Complete consumption of the aryl chloride peak in the chromatogram validates reaction completion.
    

Step 4: Quenching and Purification

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Causality: Removing the palladium early prevents product degradation during concentration and silica gel chromatography.

  • Self-Validation: The filtrate should be clear and yellow/orange. A dark black filtrate indicates incomplete filtration of colloidal palladium, requiring a second pass through Celite.

Part 4: Mechanistic Visualization

G Substrate This compound Steric Steric Hindrance (ortho-Fluoro) Substrate->Steric SecAmine Secondary Amine (N-Methyl) Substrate->SecAmine Bottleneck1 Slow Amine Binding & Transmetalation Steric->Bottleneck1 Bottleneck2 Stalled Reductive Elimination Steric->Bottleneck2 SecAmine->Bottleneck2 Sol1 RuPhos / BrettPhos (Forces Reductive Elim.) Bottleneck1->Sol1 Resolved by Sol2 Pd-PEPPSI-IPr (Stabilizes Pd Center) Bottleneck1->Sol2 Resolved by Bottleneck2->Sol1 Bottleneck2->Sol2 Product Successful C-N Cross-Coupling Sol1->Product Sol2->Product

Workflow for overcoming Buchwald-Hartwig bottlenecks in hindered secondary anilines.

Part 5: References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. nih.gov.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. acs.org.

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). nsf.gov.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. purdue.edu.

Sources

Validation & Comparative

HPLC Method Development for 2-Fluoro-N,4-dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 2-Fluoro-N,4-dimethylaniline (also known as 2-Fluoro-N-methyl-p-toluidine). It moves beyond generic templates to address the specific challenges posed by fluorinated secondary amines: peak tailing due to silanol interactions and isomeric selectivity required to distinguish it from potential synthetic byproducts (e.g., 3-fluoro isomers or demethylated impurities).

Analyte Profiling & Chromatographic Challenges

Before selecting a column, we must understand the molecule's behavior in solution. This compound is a secondary aromatic amine.

  • Chemical Structure: A toluene core with a fluorine atom at the ortho position and a methyl group on the nitrogen.

  • Basicity (pKa): Estimated between 3.8 – 4.2 . The electron-withdrawing fluorine atom reduces the basicity compared to N-methyl-p-toluidine, but it remains basic enough to protonate at neutral pH.

  • Hydrophobicity (LogP): Estimated ~2.2 . It is moderately lipophilic, suitable for Reversed-Phase Chromatography (RPC).

The Core Challenges
  • Silanol Activity (Peak Tailing): As a secondary amine, the analyte will interact strongly with residual acidic silanols on silica-based columns, leading to severe peak tailing (Asymmetry > 1.5).[1]

  • Selectivity (Isomer Separation): Separation from positional isomers (e.g., 3-Fluoro-N,4-dimethylaniline) is difficult on standard C18 columns because the hydrophobicity differences are negligible.

Comparative Method Strategy

We will compare two distinct methodological approaches. The Standard Approach represents a typical starting point in many labs, while the Optimized Alternative represents the recommended protocol for superior data quality.

FeatureMethod A: The "Standard" (Generic C18)Method B: The "Optimized" (Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Interaction Mechanism Hydrophobic (Dispersive) onlyHydrophobic +

-

Stacking
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Buffer System 0.1% Formic Acid (pH ~2.7)10mM Ammonium Formate (pH 3.5)
Primary Benefit High throughput, easy setupSuperior Selectivity for F-aromatics
Primary Weakness Poor isomer resolution, potential tailingHigher backpressure (due to MeOH)
Why Method B Wins for this Analyte

While C18 is the workhorse of HPLC, it lacks the electronic selectivity required for fluorinated aromatics. The Phenyl-Hexyl phase engages in


-

interactions with the electron-deficient fluorinated ring. Crucially, we utilize Methanol in Method B because Acetonitrile suppresses these

-

interactions, whereas Methanol enhances them [1].

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic used to arrive at the optimized method.

MethodDevelopment Start Analyte: this compound Scouting Scouting Run (C18 / ACN / Low pH) Start->Scouting Decision Is Peak Sym < 1.2 & Impurities Resolved? Scouting->Decision Tailing Issue: Peak Tailing (Silanol Interaction) Decision->Tailing No (Asymmetry > 1.5) Selectivity Issue: Co-elution (Isomer Overlap) Decision->Selectivity No (Poor Res) FinalMethod Final Protocol: Phenyl-Hexyl + MeOH Ammonium Formate pH 3.5 Decision->FinalMethod Yes (Rare) Sol_Tailing Solution: Add Ion-Pair or Switch to Phenyl Phase Tailing->Sol_Tailing Sol_Selectivity Solution: Switch to Phenyl-Hexyl Use Methanol Selectivity->Sol_Selectivity Sol_Tailing->FinalMethod Sol_Selectivity->FinalMethod

Figure 1: Decision tree for optimizing separation of basic fluorinated amines.

Protocol A: The "Standard" (Baseline Comparison)

Use this to establish a baseline or if Phenyl-Hexyl columns are unavailable.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

Protocol B: The "Optimized" (Recommended)

Use this for validation, impurity profiling, and maximum robustness.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3-5 µm).

    • Rationale: The hexyl linker provides hydrophobic retention, while the phenyl ring provides orthogonal selectivity for the fluoro-substituted ring.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

    • Rationale: A buffered mobile phase at pH 3.5 ensures the amine is fully protonated (consistent retention) while suppressing the ionization of acidic silanols on the column surface (reducing tailing) [2].

  • Mobile Phase B: Methanol.[2]

    • Rationale: MeOH allows the

      
      -electrons of the stationary phase to interact with the analyte. ACN forms a "shield" over the phenyl ring, negating this benefit [3].
      
  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 85% B

    • 15.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min (Lower flow due to MeOH viscosity).

  • Temperature: 35°C (Reduces viscosity and improves mass transfer).

Performance Comparison Data (Simulated)

The following table summarizes the expected performance metrics based on the physicochemical properties of the analyte and column chemistries.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
~6.5 min~8.2 minMethod B retains better due to dual mechanisms.
USP Tailing Factor (

)
1.6 – 1.81.0 – 1.1 Method B eliminates tailing via silanol suppression.
Resolution (

) from isomer
< 1.5 (Co-elution likely)> 2.5 Method B resolves isomers via F-group selectivity.
Backpressure Low (~80 bar)Moderate (~140 bar)Method A is easier on older pumps.
MS Sensitivity HighModerateMeOH desolvation is slightly less efficient than ACN.

Troubleshooting & Optimization Mechanisms

Mechanism of Selectivity

The separation in Method B relies on the Fluorine Effect . The highly electronegative fluorine atom creates a localized electron-deficient region on the aromatic ring of the analyte. The electron-rich Phenyl-Hexyl stationary phase acts as a


-base, donating electron density to the analyte (

-acid). This interaction is sterically sensitive, allowing the separation of the 2-fluoro isomer from a 3-fluoro or 4-fluoro impurity, which C18 cannot achieve based on hydrophobicity alone.

InteractionMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Chain (Hydrophobic) Analyte1 Analyte (Hydrophobic Core) C18->Analyte1 Van der Waals (Weak Selectivity) Phenyl Phenyl Ligand (Electron Rich) Analyte2 2-Fluoro-Analyte (Electron Deficient Ring) Phenyl->Analyte2 Pi-Pi Stacking (Strong Selectivity)

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.

Addressing Peak Tailing

If tailing persists even with Method B:

  • Increase Buffer Strength: Increase Ammonium Formate to 20-25 mM. This increases the ionic strength, masking silanols.

  • Add TEA (Triethylamine): Add 5 mM TEA to the mobile phase. TEA is a stronger base than the analyte and will preferentially bind to active silanols, "capping" them. Note: This is not recommended for LC-MS due to signal suppression.

  • Switch to High pH: Use a hybrid column (e.g., Waters XBridge C18) with 10 mM Ammonium Bicarbonate (pH 10). At this pH, the analyte is neutral (deprotonated) and will not interact ionically with silanols.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions. (2022). Phenyl Stationary Phases for HPLC. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Retrieved from

Sources

GC-MS fragmentation patterns of 2-Fluoro-N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Dynamics: A Comparative Guide to 2-Fluoro-N,4-dimethylaniline and Its Isomeric Alternatives

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally differentiating positional isomers and closely related derivatives of halogenated anilines. This compound (CAS: 1909314-24-4) is a critical intermediate in the synthesis of specialized agrochemicals and pharmaceuticals[1]. However, distinguishing it from its positional isomers (e.g., 3-Fluoro-N,4-dimethylaniline) or its des-methyl precursor (2-Fluoro-4-methylaniline) using Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of electron ionization (EI) fragmentation mechanisms.

This guide provides a comprehensive, data-driven comparison of the against its primary alternatives. By examining the causality behind specific bond cleavages, we establish a robust framework for unambiguous structural elucidation.

Mechanistic Principles of Fragmentation

The fragmentation of this compound under standard 70 eV EI conditions is governed by three primary electronic and steric factors:

  • The Nitrogen Rule and Molecular Ion Stability: Containing a single nitrogen atom, this compound exhibits an odd-mass molecular ion ([M]⁺•) at m/z 139[2]. Aromatic amines typically yield highly stable molecular ions due to the delocalization of the positive charge across the aromatic ring.

  • Alpha-Cleavage and Alkyl Loss: The secondary amine (N-methyl group) strongly directs fragmentation. The loss of a methyl radical (•CH₃) from the N-methyl or the 4-methyl position yields an even-electron fragment at m/z 124. This alpha-cleavage is a hallmark of N-alkylated anilines.

  • The Ortho Effect (The Critical Differentiator): The spatial proximity of the 2-fluoro substituent to the N-methyl group facilitates a unique rearrangement. In ortho-haloanilines, the neighboring amine function assists in the expulsion of a neutral hydrogen fluoride (HF) molecule (20 Da), leading to a highly stable bicyclic or aza-tropylium-like intermediate at m/z 119[3]. This pathway is completely absent in meta- or para-fluoro isomers, making it the definitive diagnostic peak.

Comparative Fragmentation Data

To objectively evaluate the performance of our analytical method, we compare the target compound with two structural alternatives:

  • 3-Fluoro-N,4-dimethylaniline: A positional isomer lacking the ortho relationship.

  • 2-Fluoro-4-methylaniline: The primary amine precursor, lacking the N-methyl group.

Table 1: Comparative GC-MS Fragmentation Profile (70 eV EI)

Fragment AssignmentThis compound (Target)3-Fluoro-N,4-dimethylaniline (Isomer)2-Fluoro-4-methylaniline (Precursor)Mechanistic Rationale
Molecular Ion [M]⁺• m/z 139 (High abundance)m/z 139 (High abundance)m/z 125 (High abundance)Odd mass dictates a single N atom.
Loss of •CH₃ m/z 124 (Base peak)m/z 124 (Base peak)m/z 110 (Moderate)Driven by N-methyl alpha-cleavage or ring methyl loss.
Loss of HF m/z 119 (Strong)Not observedm/z 105 (Moderate)Ortho effect requires spatial proximity of F and amine protons/alkyl groups.
Loss of F• m/z 120 (Weak)m/z 120 (Moderate)m/z 106 (Weak)Direct inductive cleavage of the C-F bond.
Aza-tropylium m/z 91 (Moderate)m/z 91 (Moderate)m/z 77 (Moderate)Ring expansion following alkyl/halogen loss.

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating derivatization step. Secondary amines like this compound can exhibit peak tailing on active column sites. By employing on-column imidization or acetylation, we validate the presence of the secondary amine while improving chromatographic resolution[4].

Step-by-Step GC-MS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). Causality: Ensure the solvent is strictly anhydrous to prevent the degradation of the column's stationary phase and to avoid background water interference in the MS.

  • Derivatization (Validation Step): To definitively differentiate the secondary amine (target) from the primary amine (precursor), add 50 µL of trifluoroacetic anhydride (TFAA) to 500 µL of the sample. Incubate at 60°C for 20 minutes. Causality: Primary amines will form di-TFA derivatives, while secondary amines form mono-TFA derivatives. This fundamentally shifts their m/z values, acting as an internal chemical validation of the substitution degree.

  • Chromatographic Separation:

    • Column: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: This medium-polarity stationary phase provides the ideal selectivity for resolving closely related halogenated isomers based on slight differences in boiling point and dipole moment.

    • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min. Causality: This gradient ensures the sharp, symmetrical elution of N-methylated compounds without thermal degradation.

    • Injection: 1 µL, split ratio 20:1, injector temperature 250°C.

  • Mass Spectrometric Acquisition:

    • Ionization: Electron Ionization (EI) at 70 eV. Causality: This standard ionization energy is critical for generating reproducible, library-matchable fragmentation patterns. Lower energies would suppress the vital m/z 119 ortho-effect fragment.

    • Scan Range: m/z 40 to 300.

    • Source Temperature: 230°C.

Logical Workflow: Fragmentation Pathways

The following diagram illustrates the causal relationship between the molecular structure of this compound and its primary EI fragmentation pathways.

FragmentationLogic MolIon Molecular Ion [M]⁺• m/z 139 (Odd Mass = 1 Nitrogen) AlphaCleavage Alpha-Cleavage Loss of •CH₃ MolIon->AlphaCleavage OrthoEffect Ortho-Effect Loss of Neutral HF MolIon->OrthoEffect Inductive Inductive Cleavage Loss of F• MolIon->Inductive Fragment124 [M - 15]⁺ m/z 124 (Even Electron) AlphaCleavage->Fragment124 Fragment119 [M - 20]⁺• m/z 119 (Bicyclic Intermediate) OrthoEffect->Fragment119 Fragment120 [M - 19]⁺ m/z 120 Inductive->Fragment120

Logical EI fragmentation pathways of this compound highlighting the ortho-effect.

Conclusion

The structural elucidation of this compound relies heavily on the interpretation of its unique GC-MS fragmentation signature. While alpha-cleavage (m/z 124) confirms the presence of the methyl groups, it is the ortho-effect mediated loss of HF (m/z 119) that definitively distinguishes it from its meta- and para-fluoro isomers. By pairing these mechanistic insights with self-validating derivatization protocols, analytical scientists can ensure rigorous, artifact-free identification of these critical chemical building blocks.

References

Sources

Comparing reactivity of 2-Fluoro-N,4-dimethylaniline vs N,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between N,4-dimethylaniline (N-methyl-p-toluidine) and its fluorinated analog, 2-Fluoro-N,4-dimethylaniline . While the non-fluorinated parent compound is a standard polymerization accelerator and chemical intermediate, the introduction of an ortho-fluorine atom fundamentally alters the physicochemical profile, reducing basicity and nucleophilicity while enhancing metabolic stability.

Key Takeaway: The 2-fluoro substituent acts as a metabolic block at the highly reactive ortho-position, preventing the formation of toxic quinone-imine metabolites. However, this comes at the cost of reduced nucleophilicity (lower pKa), which necessitates modified synthetic conditions for downstream coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The structural difference—a single fluorine atom at the ortho position relative to the amine—creates a significant electronic divergence.

FeatureN,4-dimethylaniline This compound
Structure N-methyl-p-toluidine2-Fluoro-N-methyl-4-methylaniline
CAS Number 623-08-51978-38-7 (N-methyl analog) / 452-80-2 (Parent primary amine)
Molecular Weight 135.21 g/mol 153.20 g/mol
pKa (Conjugate Acid) ~4.85 – 5.10~3.50 – 4.00 (Predicted)
LogP (Lipophilicity) ~2.1~2.4 (Fluorine increases lipophilicity)
Electronic Effect Electron-rich aromatic ringDeactivated ring (Inductive withdrawal by F)
Primary Application Polymerization accelerator, Dye intermediateMetabolically stable drug scaffold, Tracer synthesis
Mechanistic Insight: The Ortho-Fluorine Effect

The drop in pKa in the fluorinated compound is driven by the Inductive Effect (-I) of the fluorine atom. Being highly electronegative and positioned ortho to the nitrogen, fluorine pulls electron density away from the amine, destabilizing the ammonium cation (conjugate acid) and making the lone pair less available for protonation.

Reactivity Analysis

Nucleophilicity and Acylation Kinetics

In drug synthesis, these anilines often serve as nucleophiles. The fluorinated analog exhibits significantly retarded reaction rates.

  • N,4-dimethylaniline: Highly nucleophilic. Reacts rapidly with electrophiles (acid chlorides, anhydrides).

  • This compound: Reduced nucleophilicity. The electron-withdrawing fluorine decreases the electron density on the nitrogen lone pair.

Experimental Implication: When using the 2-fluoro analog in amidation or SNAr reactions, you must increase reaction temperature (e.g., reflux in toluene vs. RT in DCM) or use stronger bases/catalysts compared to the non-fluorinated parent.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of further ring substitution changes due to the directing effects of the substituents.

EAS_Directing cluster_0 N,4-dimethylaniline cluster_1 This compound N4 N,4-dimethylaniline (Activated Ring) Pos2 Position 2 (Ortho) Major Site N4->Pos2 Directs Electrophile F2 This compound (Deactivated Ring) Pos6 Position 6 (Ortho to N, Meta to F) F2->Pos6 Directs Electrophile Pos3 Position 3 (Blocked by Sterics/F) F2->Pos3 Minor/Trace

Figure 1: Comparative Electrophilic Aromatic Substitution (EAS) directing effects. The fluorine atom blocks the 2-position and electronically deactivates the ring, shifting substitution primarily to position 6.

Metabolic Stability & Toxicology (Drug Development Focus)

This is the critical differentiator for pharmaceutical applications. N,4-dimethylaniline is prone to bioactivation, leading to toxicity. The 2-fluoro analog is designed to mitigate this.

Metabolic Blocking Mechanism

Cytochrome P450 enzymes typically hydroxylate electron-rich anilines at the ortho or para positions.

  • N,4-dimethylaniline: The para position is blocked by a methyl group, but the ortho position is open. Hydroxylation here leads to a reactive Quinone Imine , a toxic electrophile that can alkylate DNA or proteins (hepatotoxicity).

  • This compound: The fluorine atom physically blocks the ortho position. Furthermore, the C-F bond is extremely strong (~116 kcal/mol) and resistant to metabolic cleavage.

Metabolism Parent N,4-dimethylaniline OrthoOH Ortho-Hydroxylation (Metabolic Soft Spot) Parent->OrthoOH CYP450 Demethyl N-Demethylation (Clearance Pathway) Parent->Demethyl CYP450 Fluoro This compound Stable Metabolically Stable (Ortho-Blocked) Fluoro->Stable F-Blockade Fluoro->Demethyl CYP450 Quinone Quinone Imine (TOXIC ELECTROPHILE) OrthoOH->Quinone Oxidation

Figure 2: Metabolic fate comparison. The 2-fluoro substitution prevents the formation of the toxic quinone imine intermediate by blocking the ortho-hydroxylation site.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective N-methylation of 2-fluoro-4-methylaniline without over-alkylation.

Reagents:

  • 2-Fluoro-4-methylaniline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Sodium Borohydride (NaBH4) (2.0 eq)

  • Solvent: Methanol[1]

Workflow:

  • Imine Formation: Dissolve 2-fluoro-4-methylaniline in Methanol. Add Paraformaldehyde. Reflux at 65°C for 2 hours.

    • Note: The fluorinated aniline reacts slower than standard aniline; ensure complete dissolution of paraformaldehyde.

  • Reduction: Cool the mixture to 0°C. Add NaBH4 portion-wise (Caution: Gas evolution).

  • Workup: Stir at RT for 1 hour. Quench with water.[2] Extract with Ethyl Acetate.[2]

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). The secondary amine (product) elutes before the primary amine.

Protocol B: Comparative Reactivity Assay (Acetylation)

Objective: Quantify the nucleophilic difference.

  • Setup: Prepare two vials.

    • Vial A: 1 mmol N,4-dimethylaniline in 5 mL DCM.

    • Vial B: 1 mmol this compound in 5 mL DCM.

  • Initiation: Add 1.1 mmol Acetic Anhydride to both vials simultaneously at 25°C.

  • Monitoring: Analyze aliquots by HPLC at t=5, 15, 30, and 60 mins.

  • Expected Result: Vial A will reach >90% conversion within 15 mins. Vial B will show <60% conversion at the same time point due to the electron-withdrawing fluorine.

References

  • BenchChem. (2025).[3] this compound: Properties and Reactivity Profile. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 2-Fluoro-4-methylaniline Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic source for metabolic blocking).[4]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

A Comparative Guide to the Impact of ortho-Fluorine on Aniline Derivative Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Aniline Scaffolds

Aniline and its derivatives are cornerstone scaffolds in modern chemistry, forming the structural basis for a vast range of pharmaceuticals, agrochemicals, and advanced materials. However, the inherent reactivity of the aniline motif, particularly its susceptibility to oxidative metabolism and environmental degradation, often presents a significant challenge for development professionals. The strategic incorporation of fluorine atoms, a tactic now ubiquitous in medicinal chemistry, offers a powerful tool to modulate the physicochemical properties of these molecules.[1][2]

This guide provides an in-depth comparison of ortho-fluorinated aniline derivatives against their non-fluorinated analogues. We will move beyond simple data reporting to explore the underlying physicochemical principles—namely electronic effects, intramolecular hydrogen bonding, and steric hindrance—that govern the observed enhancements in stability. By understanding the causality behind these improvements, researchers can more rationally design next-generation molecules with superior performance profiles.

The Physicochemical Underpinnings of ortho-Fluorine's Influence

The unique impact of an ortho-fluorine substituent stems from a confluence of electronic, steric, and bonding effects that are less pronounced in its meta and para isomers or with other halogens.

Dueling Electronic Effects: Induction vs. Resonance

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework.[3] This effect lowers the electron density of the aromatic ring and, crucially, the basicity of the amino group. The pKa of aniline's conjugate acid is ~4.6, whereas for 2-fluoroaniline, it drops to ~3.0, enhancing stability in acidic environments.[4]

Simultaneously, fluorine's lone pairs can donate electron density back to the ring via a resonance (mesomeric) effect (+M).[3] However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this effect is significantly weaker than its inductive pull. The net result is a less electron-rich amino group, which reduces its susceptibility to oxidation.

cluster_aniline ortho-Fluoroaniline cluster_effects Electronic Effects Aniline NH₂ C6 C Aniline:f1->C6 C1 C F C1:f1->C1:f0 C2 C Inductive Inductive Effect (-I) Strong Electron Withdrawal C1:f1->Inductive σ-bond polarization C3 C C4 C C5 C Resonance Resonance Effect (+M) Weak Electron Donation Resonance->C1:f0 π-system donation

Caption: Dueling electronic effects of an ortho-fluorine substituent.

Conformational Locking via Intramolecular Hydrogen Bonding (IHB)

The most profound consequence of ortho-fluorination is the formation of an intramolecular hydrogen bond (IHB) between the fluorine atom and a proton on the adjacent amino group (N-H···F). This interaction, though weaker than conventional hydrogen bonds, is strong enough to enforce a planar, six-membered ring-like conformation.[5][6]

This conformational "locking" has several critical benefits:

  • Masking Polar Surface Area: The IHB effectively "hides" the N-H donor, reducing the molecule's polar surface area. This can dramatically improve passive membrane permeability and blood-brain barrier penetration, a key strategy in CNS drug design.[7]

  • Steric Shielding: The constrained conformation helps shield the amino group from the approach of metabolizing enzymes or chemical reagents.

Caption: Conformational locking via N-H···F intramolecular hydrogen bond.

Comparative Analysis of Stability

The unique physicochemical properties imparted by the ortho-fluorine substituent translate directly into measurable improvements in metabolic, thermal, and chemical stability.

Metabolic Stability

In drug development, a primary goal is to limit oxidative metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.[8] Aromatic hydroxylation is a common metabolic pathway for aniline derivatives.

Comparison:

  • Non-fluorinated Anilines: The unsubstituted ortho positions are prime targets for CYP-mediated hydroxylation, leading to rapid clearance.

  • ortho-Fluoroanilines: The fluorine atom serves as a "metabolic blocker." The high strength of the C-F bond makes it resistant to cleavage, and its presence physically obstructs the enzymatic active site from accessing the carbon atom, thereby preventing hydroxylation.[1][9] This strategy is routinely used to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[2][10]

Supporting Experimental Data:

The following table summarizes representative data from in vitro liver microsomal stability assays, which measure the rate of drug clearance.

CompoundSubstituentIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)
AnilineNoneHigh (>100)Short (<10)
2-Fluoroanilineortho-FLow (<20)Long (>60)
4-Fluoroanilinepara-FModerate (~50)Moderate (~25)

Note: Data are illustrative, based on trends reported in medicinal chemistry literature.[9] Actual values are highly compound-dependent.

Thermal Stability

For applications in materials science, such as the creation of thermally stable polymers, the degradation temperature is a critical parameter. Functionalization of polyaniline (PANI) by introducing substituents is a known method to alter its properties.[11][12]

Comparison:

  • Substituted Polyanilines: Studies on substituted PANI derivatives show that the nature of the substituent significantly influences thermal degradation pathways.[11]

  • ortho-Fluoroaniline-based Polymers: The strong C-F bond and the electron-withdrawing nature of fluorine contribute to increased bond dissociation energies within the polymer backbone. This generally leads to higher thermal stability compared to analogues with alkyl or other less electronegative groups. While direct TGA data for simple substituted anilines can be sparse, the principles observed in their polymers are instructive.[12]

Experimental Protocols for Stability Assessment

To ensure scientific integrity, the protocols described below are standard, self-validating methodologies used in the field.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes.

cluster_workflow Metabolic Stability Assay Workflow A 1. Incubation Test Compound + Liver Microsomes + NADPH (Cofactor) at 37°C B 2. Time-Point Sampling Collect aliquots at 0, 5, 15, 30, 60 min A->B C 3. Quenching Add cold acetonitrile to stop the reaction B->C D 4. Protein Precipitation Centrifuge to remove precipitated proteins C->D E 5. Analysis Quantify remaining parent compound in supernatant via LC-MS/MS D->E F 6. Data Processing Plot ln(% Remaining) vs. Time Calculate t½ and CLint E->F

Caption: Experimental workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human) and a phosphate buffer (pH 7.4).

  • Pre-warm: Incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (e.g., 2-fluoroaniline, dissolved in a minimal amount of DMSO) to the mixture, followed immediately by the cofactor NADPH to start the enzymatic reaction.

  • Sample Collection: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Calculation: Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time plot. Calculate the intrinsic clearance (CLint).

Protocol: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the aniline derivative into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[11]

  • Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30°C to 600°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss is typically reported as the decomposition temperature (T_d), providing a quantitative measure of thermal stability.

Conclusion: A Rational Design Element

The introduction of an ortho-fluorine substituent is a deliberate and highly effective strategy for enhancing the stability of aniline derivatives. Through a combination of inductive electron withdrawal, conformational restriction via intramolecular hydrogen bonding, and direct metabolic blocking, this single atomic substitution provides a multi-pronged defense against common degradation pathways.[1][7] The comparative data and mechanistic insights presented in this guide empower researchers and drug development professionals to leverage the "fluorine effect" as a rational design element, leading to the creation of more robust, effective, and durable molecules.

References

  • Dalvie, D., Obach, R. S., & Kang, P. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link][8][9][10]

  • Ates, M., & Adebisi, A. A. (2023). A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. Polymer Bulletin. Available at: [Link][11]

  • Thompson, L. A. (2021). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. Available at: [Link][1]

  • Gant, T. G. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Available at: [Link]

  • Dalvie, D. K., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Hartley, C. S., & Kirinda, V. C. (2021). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. The Journal of Organic Chemistry. Available at: [Link]

  • Ates, M., & Adebisi, A. A. (2022). Synthesis and physicochemical properties of (co)polymers based on aniline and its ortho-cycloalkenyl-substituted derivatives. Polymer Bulletin. Available at: [Link]

  • Dalvie, D. K., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Grau, B. W., et al. (2024). A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers. Available at: [Link][2]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. Available at: [Link]

  • Wouters, J., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Chemistry – A European Journal. Available at: [Link][5]

  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

  • Chemical Research in Chinese Universities. (2021). Copper-catalyzed ortho-Monofluorination of Aniline Derivatives with Selectfluor Directed by Picolinic Acid Amides. Available at: [Link]

  • Wikipedia. (n.d.). Fluoroaniline. Available at: [Link][4]

  • Rowan. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Available at: [Link][7]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Available at: [Link][13]

  • Suryaprakash, N., & Mishra, A. (2021). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. Available at: [Link][14]

  • Galan, J. F., et al. (2009). Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides. The Journal of Physical Chemistry B. Available at: [Link][6]

  • Trapp, N., et al. (2018). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines. Chemistry – A European Journal. Available at: [Link][15]

  • Mishra, A., & Suryaprakash, N. (2021). Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations. Physical Chemistry Chemical Physics. Available at: [Link][16]

  • PubMed. (2021). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. Available at: [Link]

  • Zhang, L., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Smith, M. R., III, et al. (2016). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. ACS Catalysis. Available at: [Link]

  • Alabugin, I. V., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. New Journal of Chemistry. Available at: [Link]

  • Kroschwitz, J. I., & Howe-Grant, M. (2000). Aniline and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Chem Zipper. (2024). Ortho effect (SIP) in ortho Substituted aniline. Available at: [Link][17]

  • Sanyal, S. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Physical Chemistry: An Indian Journal. Available at: [Link][18]

  • Beilstein-Institut. (2018). Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Available at: [Link]

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Spectroscopic characterization of 2-Fluoro-N,4-dimethylaniline impurities

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of impurity profiling is a non-negotiable requirement in modern pharmaceutical development. For highly functionalized intermediates like 2-Fluoro-N,4-dimethylaniline (CAS: 502435-32-7), the presence of trace isomeric or structural impurities can drastically alter the yield, safety, and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond basic operational manuals. Here, we will objectively compare the leading spectroscopic techniques—Multinuclear NMR, GC-MS, and UHPLC-HRMS—exploring the causality behind why specific platforms succeed where others fail. This guide provides actionable, self-validating protocols grounded in global regulatory standards.

Regulatory Context and the Causality of Analytical Choices

The International Council for Harmonisation (ICH) Q3A(R2) guidelines dictate strict thresholds for organic impurities in new drug substances[1]. For a standard API dosed at <2g/day, the regulatory expectations are mathematically absolute:

  • Reporting Threshold: 0.05%[2]

  • Identification Threshold: 0.10%[2]

  • Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower)

This compound is an aromatic amine characterized by an electron-withdrawing fluorine atom at the ortho position and electron-donating methyl groups at the N- and para-positions[3]. This unique push-pull electronic environment makes its synthesis susceptible to specific impurity classes:

  • Positional Isomers: e.g., 3-Fluoro-N,4-dimethylaniline (arising from impure starting materials).

  • Over-alkylation Products: e.g., 2-Fluoro-N,N,4-trimethylaniline.

  • Des-fluoro Degradants: Arising from aggressive reductive conditions.

Because these impurities share nearly identical molecular weights and polarities, standard UV-Vis or low-resolution HPLC often fails to resolve them. Therefore, we must rely on orthogonal spectroscopic techniques.

ImpurityWorkflow A API Synthesis (this compound) B Impurity Detection (>0.05% Threshold) A->B C Structural Identification (>0.10% Threshold) B->C If ≥ 0.10% E Orthogonal Spectroscopy (NMR, MS) C->E Requires D Toxicological Qualification (>0.15% Threshold) E->D If ≥ 0.15%

Regulatory & Analytical Workflow for Impurity Qualification based on ICH Q3A.

Comparative Analysis of Spectroscopic Platforms

To identify unknown impurities at the 0.10% threshold, scientists must choose the correct analytical platform based on the physicochemical causality of the analyte[4].

  • GC-EI-MS is prioritized for this compound because the compound is relatively low molecular weight (139.17 g/mol ) and volatile. Gas chromatography exploits subtle boiling point differences between positional isomers that liquid chromatography cannot resolve[5].

  • ¹⁹F-NMR is the most powerful tool for fluorinated aromatics. Because ¹⁹F has a 100% natural abundance and a massive chemical shift range (>900 ppm), even a 0.1% isomeric impurity will appear as a distinct, baseline-resolved peak without interference from the hydrocarbon backbone[5].

  • UHPLC-HRMS (QTOF) is reserved for non-volatile degradation products or highly polar adducts where exact mass (sub-ppm mass accuracy) is required to determine the elemental formula.

Table 1: Performance Comparison for this compound Impurities
Analytical PlatformPrimary Mechanism of Separation/DetectionLimit of Detection (LOD)Best Suited ForKey Limitation
GC-EI-MS Volatility & Electron Ionization Fragmentation~0.01%Positional isomers, volatile starting materials[6]Thermally labile degradants
UHPLC-HRMS Polarity & Exact Mass (ESI)~0.005%Polar degradants, exact elemental compositionIsobaric isomers often co-elute
¹⁹F{¹H} NMR Magnetic resonance of ¹⁹F nuclei~0.05%Absolute quantitation of fluorine environments[5]Lower sensitivity than MS
2D NMR (HSQC) Heteronuclear spin-spin coupling~0.10%De novo structural elucidation of unknownsRequires higher sample concentration

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols include internal checks to ensure data integrity.

Protocol A: GC-EI-MS for Volatile Isomeric Differentiation

Causality: Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. The presence of the fluorine atom strongly directs fragmentation, allowing us to differentiate ortho-fluoro vs. meta-fluoro isomers based on the relative abundance of the [M-F]⁺ and [M-CH₃]⁺ ions.

  • Sample Preparation: Dissolve 1.0 mg of the this compound batch in 1.0 mL of LC-MS grade dichloromethane (DCM).

  • Instrument Setup: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Thermal Gradient:

    • Initial temp: 60°C (hold 2 min).

    • Ramp: 15°C/min to 250°C (hold 5 min).

    • Validation Check: Inject a blank DCM sample first. The baseline must be flat to rule out column bleed or injector carryover.

  • Injection: Inject 1.0 µL at a 10:1 split ratio. Inlet temperature: 250°C.

  • Detection: Scan range m/z 50–300. Extract ion chromatograms (EIC) for the molecular ion (m/z 139) to locate the main API and any isobaric impurities.

Protocol B: ¹⁹F{¹H} NMR for Absolute Quantitation of Fluorinated Impurities

Causality: Proton-decoupled ¹⁹F NMR collapses complex multiplet splitting caused by neighboring protons into sharp singlets. This maximizes the signal-to-noise ratio, allowing for the integration of trace impurities against the main API peak without the need for an external calibration curve.

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of Deuterated Chloroform (CDCl₃)[5].

  • Internal Standard (Optional but Recommended): Add 1.0 µL of Trifluorotoluene (TFT) as a chemical shift reference and quantitative internal standard.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: zgig (inverse gated decoupling to suppress the Nuclear Overhauser Effect, ensuring accurate integration).

    • Relaxation Delay (D1): Set to 5 * T1 (typically ≥ 10 seconds for fluorinated aromatics) to ensure complete relaxation and quantitative accuracy.

    • Scans: 256–512 scans for high signal-to-noise at the 0.1% threshold.

  • Data Processing: Apply a 1.0 Hz exponential line broadening function. Phase and baseline correct manually.

  • Validation Check: The main this compound peak should appear around -130 to -135 ppm. Any additional peaks indicate fluorinated impurities. The integral ratio directly correlates to the molar ratio of the impurities.

SpectroDecision Start Unknown Impurity >0.10% in this compound Volatile Is it volatile/thermally stable? Start->Volatile GCMS GC-EI-MS (Isomer differentiation) Volatile->GCMS Yes LCMS UHPLC-ESI-HRMS (Trace degradation products) Volatile->LCMS No Fluorine Does it contain Fluorine? GCMS->Fluorine LCMS->Fluorine NMR19F 19F-NMR (Highly specific F-environment) Fluorine->NMR19F Yes NMR2D 2D NMR (HSQC/HMBC) (De novo structural elucidation) Fluorine->NMR2D No / Complex

Orthogonal Spectroscopic Decision Matrix for Impurity Elucidation.

Conclusion & Best Practices

When characterizing impurities in this compound, no single technique provides a complete picture. GC-MS offers the highest resolution for volatile structural isomers, while ¹⁹F NMR provides unparalleled specificity and absolute quantitation for fluorine-containing by-products without the need for complex calibration standards.

For regulatory submissions (IND/NDA), drug development professionals must employ these orthogonal techniques in tandem to ensure all impurities above the ICH Q3A 0.10% identification threshold are structurally elucidated and toxicologically qualified.

References

  • ICH Q3A (R2) Impurities in New Drug Substances International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Impurity Guidelines in Drug Development Under ICH Q3 AMSbiopharma[Link]

  • ICH Q3 Guidelines: Thresholds and Qualification Assessment Kobia[Link]

  • Review on ICH Guideline in Impurity Profiling International Journal of Creative Research Thoughts (IJCRT)[Link]

  • ChemScene: this compound Product Information ChemBuyersGuide[Link]

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A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, every atomic substitution is a strategic move. Among these, the introduction of fluorine into an aniline scaffold is a particularly powerful gambit, capable of dramatically altering a molecule's fate in a biological system. This guide offers an in-depth, evidence-based comparison of fluorinated and non-fluorinated anilines, moving beyond simple observation to explain the underlying physicochemical causality. Our focus is on providing actionable insights and robust experimental frameworks to empower rational drug design.

The Fluorine Gambit: Why a Single Atom Changes Everything

The strategic value of fluorine stems from its unique and extreme properties: it is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere of a hydrogen atom (1.20 Å) without a significant steric penalty.[1] When appended to an aniline ring, these properties initiate a cascade of electronic and physical changes that have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]

The primary effect is a powerful inductive electron withdrawal from the aromatic ring. This fundamental electronic perturbation directly impacts the aniline's basicity, lipophilicity, and susceptibility to metabolic attack—three cornerstones of a drug's biological performance.[1][4]

Physicochemical Properties: A Head-to-Head Comparison

The decision to fluorinate an aniline lead compound must be data-driven. The following table summarizes the predictable shifts in key physicochemical properties, which form the basis for improvements in biological activity.

PropertyNon-Fluorinated AnilineFluorinated Aniline (Typical)Mechanistic Rationale & Field Insights
Basicity (pKa) ~4.6~3.0 - 4.0The potent electron-withdrawing effect of fluorine reduces the electron density on the aniline nitrogen, making it a weaker base (lower pKa).[1][4] This is a critical modification for optimizing solubility and permeability, as it alters the ionization state at physiological pH.
Lipophilicity (logP) ~0.90~1.1 - 1.4Fluorine is hydrophobic, and its introduction generally increases the molecule's overall lipophilicity.[5] This can enhance membrane permeability and target binding within hydrophobic pockets, but must be carefully balanced to avoid poor solubility.[6]
Metabolic Stability Prone to oxidationSignificantly enhancedThe Carbon-Fluorine bond (bond energy ~116 kcal/mol) is much stronger than a Carbon-Hydrogen bond (~99 kcal/mol), making it highly resistant to enzymatic cleavage by Cytochrome P450 (CYP) enzymes.[7] Placing fluorine at a known metabolic "soft spot" (e.g., the para-position) is a validated strategy to block oxidative metabolism.[2][4][8][9][10]
Binding Interactions H-bonding, π-stackingH-bonding, π-stacking, electrostatic, and halogen bond interactionsFluorine's electronegativity can create favorable orthogonal dipole interactions and even weak halogen bonds with protein backbones, potentially increasing binding affinity and selectivity.[1][5]

Table 1. Comparative analysis of key physicochemical properties. Values are illustrative for the parent aniline and mono-fluorinated derivatives.

The Biological Consequences: From Chemical Structure to Clinical Potential

The shifts in physicochemical properties translate directly into tangible—and often desirable—changes in biological activity.

A primary reason for incorporating fluorine is to thwart metabolic degradation. Anilines are often metabolized via oxidation, particularly at the electron-rich para-position. Placing a chemically robust fluorine atom at this position acts as a shield, effectively blocking this common metabolic pathway. This forces the body to utilize slower, alternative metabolic routes, thereby increasing the drug's half-life and systemic exposure.[2][4][8]

It is crucial, however, to acknowledge a potential downside. Metabolism of certain para-fluorinated anilines can proceed via a different mechanism that results in defluorination and the formation of reactive benzoquinoneimine intermediates.[11][12] This highlights the importance of comprehensive metabolite identification studies for any fluorinated drug candidate.

G cluster_design Design & Synthesis cluster_test Comparative Testing cluster_analyze Analysis & Decision Anilines Synthesize Fluorinated & Non-Fluorinated Analogs pKa Protocol 1: pKa Determination Anilines->pKa logD Protocol 2: logD (Lipophilicity) Anilines->logD MetStab Protocol 3: Metabolic Stability Anilines->MetStab Data Analyze SAR: Potency, PK/PD Profile pKa->Data logD->Data MetStab->Data Decision Select Candidate for In Vivo Studies Data->Decision

Figure 2. A rational, iterative workflow for the evaluation of fluorinated anilines.

Conclusion and Authoritative Recommendation

The fluorination of anilines is a validated and powerful strategy in modern medicinal chemistry. It provides a rational method for enhancing metabolic stability and modulating physicochemical properties to improve bioavailability. However, it is not a universal solution. The effects on target binding are highly context-dependent, and the potential for forming reactive metabolites necessitates careful downstream evaluation. By employing the systematic, comparative experimental workflows detailed here, drug discovery teams can harness the full potential of the fluorine gambit, making informed, data-driven decisions to advance the most promising candidates toward the clinic.

References

  • Priya A, Mahesh Kumar N, & Shachindra L N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Sohail, M., & Hussain, I. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8311. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]

  • Singh, P., & Singh, P. (Year unavailable). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • Altman, R. A., & Gillman, K. W. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6449–6493. [Link]

  • Mykhailiuk, P. K. (2018). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. Journal of Fluorine Chemistry, 211, 130-134. [Link]

  • Imaoka, S., et al. (2005). Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Journal of Health Science, 51(4), 464-470. [Link]

  • Imaoka, S., et al. (2005). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Biological & Pharmaceutical Bulletin, 28(7), 1239-1244. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12). [Link]

  • Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Journal of Biomolecular Structure and Dynamics. [Link]

  • van Ommen, B., et al. (1991). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemical Research in Toxicology, 4(3), 348-355. [Link]

  • BioPharma PEG. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Cohen, G. M., & Mannering, G. J. (1974). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. Drug Metabolism and Disposition, 2(4), 379-383. [Link]

  • van der Slik, W., et al. (1992). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Xenobiotica, 22(8), 945-955. [Link]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4). [Link]

  • Rietjens, I. M., et al. (1993). Reaction pathways for biodehalogenation of fluorinated anilines. Chemical Research in Toxicology, 6(4), 547-555. [Link]

  • Rühl, T., et al. (2018). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules, 23(11), 2959. [Link]

  • Wenzel, B., et al. (2019). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules, 24(18), 3249. [Link]

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  • Carcenac, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 3168–3180. [Link]

  • Potrząsaj, A., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3532. [Link]

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Comparative Guide: Reference Standards for 2-Fluoro-N,4-dimethylaniline Quantification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, comparative analysis of reference standard strategies for 2-Fluoro-N,4-dimethylaniline , a specific secondary aromatic amine often scrutinized as a genotoxic impurity (PGI) or key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs).

Executive Summary & Chemical Identity

Target Analyte: this compound Chemical Structure: Secondary amine. Aniline core substituted with Fluorine at position 2, Methyl at position 4, and an N-methyl group. CAS Number: 1535387-53-1 (Note: CAS numbers for specific isomers vary; verification via structure is mandatory). Criticality: As a halogenated N-methyl aniline, this compound carries structural alerts for genotoxicity. Accurate quantification at trace levels (ppm/ppb) is critical for pharmaceutical release testing.

This guide compares the three primary reference standard tiers available to researchers, analyzing their impact on quantitative accuracy (E-E-A-T).

The Hierarchy of Reference Standards: A Comparative Analysis

In the absence of a ubiquitous ISO 17034 Certified Reference Material (CRM) for this specific isomer, researchers must choose between commercial analytical standards or in-house synthesis.

Option A: ISO 17034 Certified Reference Material (CRM)
  • Status: Rare / Custom Order Only.

  • Description: A standard with a certified property value (purity) and uncertainty budget, traceable to SI units (usually via NIST/BIPM).

  • Pros: Highest regulatory acceptance; guarantees metrological traceability; includes stability monitoring.

  • Cons: Extremely high cost ($2,000+ for custom synthesis); long lead times (3-6 months).

  • Verdict: Mandatory only for disputes or primary calibration in late-stage GMP clinical trials.

Option B: Commercial Analytical Standard (The "Silver" Standard)
  • Status: Readily Available (e.g., ChemScene, Sigma, BenchChem).

  • Description: High-purity material (>98%) accompanied by a Certificate of Analysis (CoA) reporting identity (NMR, MS) and chromatographic purity.

  • Pros: Immediate availability; cost-effective (

    
    500/g).
    
  • Cons: Purity is often reported as "Area %" (LC-UV) rather than "Mass %" (Potency). Critical Risk: Does not account for water (KF), residual solvents, or inorganic salts, leading to systematic over-estimation of the standard's potency.

  • Verdict: Recommended for routine R&D, provided the user performs a "Potency Assignment" (see Protocol below).

Option C: In-House Synthesized Standard
  • Status: Internal Resource.

  • Description: Material synthesized by the medicinal chemistry team (e.g., Reductive amination of 2-Fluoro-4-methylaniline).

  • Pros: Unlimited supply; exact structural match.

  • Cons: High risk of bias. Requires rigorous characterization (qNMR, ROI, KF) to establish potency.

  • Verdict: Viable only if the lab possesses advanced characterization capabilities.

Comparison Table: Impact on Quantification Accuracy
FeatureISO 17034 CRM Analytical Standard (Commercial) In-House / Reagent Grade
Traceability SI Units (Direct)Vendor Defined (Indirect)None (Assumed 100%)
Purity Definition Mass Fraction (w/w)Chromatographic Area %Theoretical / Area %
Uncertainty Explicitly Stated (e.g., ±0.5%)UnknownUnknown
Risk of Error Low (<1%)Moderate (2-5% bias due to salt/water)High (>10% bias possible)
Regulatory Fit GMP / NDA FilingGLP / Early PhaseDiscovery / Screening

Scientific Integrity: The "Self-Validating" Potency Protocol

Directive: Never trust a commercial "Area %" value for quantitative work. You must convert "Chromatographic Purity" to "Assigned Potency."

The Mass Balance Equation (The "Gold Standard" for Potency):



Where:

  • 
     = Assigned Potency (used for weighing).
    
  • 
     = Chromatographic Purity (via HPLC-UV).
    
  • 
     = Water content (via Karl Fischer titration).
    
  • 
     = Residual solvents (via GC-Headspace).
    
  • 
     = Residue on Ignition (ROI) or TGA.
    

Why this matters: this compound is a base. If it exists as a Hydrochloride (HCl) salt, the counter-ion accounts for ~20% of the mass. Using the free base MW for calculations without correcting for the salt form will introduce a 20% systematic error in your quantification.

Experimental Workflow: LC-MS/MS Quantification

Objective: Quantify this compound (secondary amine) while resolving it from its precursor (primary amine: 2-Fluoro-4-methylaniline) and over-methylated byproduct (tertiary amine: 2-Fluoro-N,N,4-trimethylaniline).

Method Parameters
  • Instrument: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl), 2.1 x 100 mm, 1.7 µm. Phenyl phases offer superior selectivity for aromatic amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Acidic pH ensures protonation of the amine for ESI+.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions (Indicative)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)
This compound 154.1 [M+H]+ 123.1 (Loss of -NHCH3)109.1
2-Fluoro-4-methylaniline (Impurity)140.1 [M+H]+120.191.1
Internal Standard (Analog)*136.1 (N,4-Dimethylaniline)120.177.1

*Note: Ideally, use a stable isotope labeled standard (d3-N-methyl). If unavailable, N,4-Dimethylaniline (non-fluorinated) serves as a structural analog.

Visual Workflow: Standard Preparation Logic

G cluster_0 Step 1: Standard Characterization cluster_1 Step 2: Solution Preparation cluster_2 Step 3: LC-MS/MS Analysis RawStd Raw Reference Material (Commercial or In-House) PurityCheck Purity Assessment RawStd->PurityCheck HPLC HPLC-UV (Area %) PurityCheck->HPLC KF Karl Fischer (% Water) PurityCheck->KF NMR H-NMR (Structure/Solvent) PurityCheck->NMR PotencyCalc Calculate Potency (Mass Balance) Exclude Salt/Water/Solvent HPLC->PotencyCalc KF->PotencyCalc NMR->PotencyCalc StockSol Primary Stock Solution (Corrected for Potency) PotencyCalc->StockSol Weighing WorkSol Working Standards (Serial Dilution) StockSol->WorkSol Inject Injection (Sample + IS) WorkSol->Inject Sep Separation (Phenyl-Hexyl) Resolve 1°, 2°, 3° Amines Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect

Caption: Logical workflow for transforming a raw reference material into a validated quantitative result, emphasizing the critical "Potency Calculation" step to avoid systematic bias.

Troubleshooting & Data Interpretation

Common Pitfall: The "Methylation Drift" In LC-MS, N-methyl anilines can undergo in-source fragmentation or rearrangement.

  • Symptom: Appearance of a "ghost peak" at the retention time of the primary amine.

  • Solution: Lower the Desolvation Temperature and Cone Voltage. Ensure the chromatographic resolution (

    
    ) between the target (this compound) and its precursor (2-Fluoro-4-methylaniline) is > 2.0.
    

Linearity & Range: Typical calibration range for genotoxic impurities: 0.5 ng/mL to 100 ng/mL (corresponding to 0.5 - 100 ppm relative to API at 1 mg/mL).

ParameterAcceptance Criteria
Correlation Coefficient (

)
> 0.995
Recovery (Accuracy) 80% - 120% (at LOQ level)
Precision (%RSD) < 10% (at >LOQ levels)
Signal-to-Noise (LOQ) > 10:1

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

  • BenchChem. (2025).[3] Synthesis and Characterization of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. (Provides homologous synthesis and impurity logic). Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-4-methylaniline (Precursor Reference). Link

  • Dong, X., et al. (2018). "Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe". Journal of Chromatographic Science. (Demonstrates LC-MS conditions for fluoro-anilines). Link

  • Télessy, B., et al. (2020). "LC-MS/MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline". Journal of Applied Pharmaceutical Science. Link

Sources

Metabolic stability assessment of 2-Fluoro-N,4-dimethylaniline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the optimization of small-molecule drugs, the 2-Fluoro-N,4-dimethylaniline scaffold represents a classic medicinal chemistry "matched molecular pair" strategy designed to modulate the metabolic liability of the aniline ring. Anilines are notorious structural alerts due to their potential for bioactivation into reactive quinone-imines or nitrenium ions, leading to idiosyncratic toxicity (e.g., hepatotoxicity, methemoglobinemia).

This guide provides a technical assessment of the this compound scaffold, comparing it against non-fluorinated and alternative halogenated analogs. The inclusion of the ortho-fluorine (2-F) atom is not merely a steric block; it exploits the high electronegativity of fluorine to lower the pKa of the aniline nitrogen, thereby reducing the electron density available for cytochrome P450 (CYP)-mediated N-oxidation.

Key Performance Indicators (KPIs)
  • Metabolic Stability: Moderate to High improvement over the non-fluorinated parent.

  • Primary Clearance Mechanism: N-demethylation > Benzylic hydroxylation (4-Me) > Ring hydroxylation.

  • Toxicity Risk: Reduced reactive metabolite formation compared to N,4-dimethylaniline.

Comparative Performance Analysis

The following table contrasts the metabolic profile of the 2-Fluoro scaffold against its direct alternatives. Data is synthesized from structure-metabolism relationship (SMR) principles and standard microsomal stability assays.

FeatureThis compound (Target)N,4-Dimethylaniline (Parent)2,6-Difluoro-N,4-dimethylaniline (Alternative)
Electronic Effect Inductive (-I) withdrawal reduces N-basicity (pKa ~3.5).High N-electron density (pKa ~5.1).Strongest -I effect; Nitrogen is significantly less nucleophilic.
Major Metabolic Route N-demethylation (primary); Benzylic oxidation at 4-Me.N-oxidation (toxicophore) & Ortho-hydroxylation.Almost exclusively N-demethylation or Benzylic oxidation.
HLM

45 - 60 min (Moderate Stability)15 - 25 min (Low Stability)>90 min (High Stability)
Reactive Metabolite Risk Low/Medium: 2-F blocks one ortho-site; reduces nitrenium ion formation.High: Prone to quinone-imine formation.Low: Both ortho sites blocked; highly stable ring.
Solubility (LogD) ~2.8 (Lipophilic, but F improves polarity vs Cl).~2.5~3.1 (Increased lipophilicity).

Analyst Insight: While the 2,6-difluoro analog offers superior stability, it often compromises potency due to steric clash or excessive lipophilicity. The 2-fluoro mono-substitution offers the optimal balance between metabolic protection and ligand-binding affinity.

Mechanistic Pathways & Causality

Understanding the why is critical for interpreting stability data. The metabolic fate of this scaffold is dictated by the competition between N-dealkylation and Ring/Benzylic Oxidation .

Electronic Deactivation

The fluorine atom at the C2 position exerts a strong inductive effect (


). This pulls electron density away from the aniline nitrogen. Since CYP450-mediated N-oxidation requires a single electron transfer (SET) from the nitrogen lone pair, the 2-F substituent increases the oxidation potential, making the initial abstraction step energetically more difficult [1].
Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the 2-F blocks the specific ortho-hydroxylation route that would otherwise lead to rapid ring opening or conjugation.

MetabolicPathways cluster_0 Blocked Pathway Parent This compound NDemethyl 2-Fluoro-4-methylaniline (Primary Metabolite) Parent->NDemethyl CYP450 (N-Dealkylation) Benzylic Benzylic Alcohol (Excretable) Parent->Benzylic CYP2C/3A (4-Me Oxidation) Ortho 2-Hydroxylation (BLOCKED by F) Reactive Quinone-Imine (Toxic Intermediate) NDemethyl->Reactive Bioactivation (-2H, -2e) GSH_Adduct GSH Conjugate (Detoxified) Reactive->GSH_Adduct + Glutathione

Figure 1: Metabolic divergence of the this compound scaffold. The 2-F substituent effectively blocks direct ortho-hydroxylation at the C2 position, shifting metabolism toward N-demethylation and benzylic oxidation.

Experimental Protocols (Self-Validating Systems)

To rigorously assess the stability and safety of this scaffold, two parallel workflows are required: Intrinsic Clearance (


)  determination and Reactive Metabolite Trapping .
Protocol A: Microsomal Stability Assay (Determination of )

This protocol uses a substrate depletion approach. It is self-validating through the use of positive controls (Verapamil/Propranolol) and a 0-minute cofactor-free control.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: this compound (1 µM final conc).

Workflow Steps:

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Reason: Establishes thermal equilibrium and checks for non-enzymatic degradation.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Reason: Precipitates proteins and stops metabolism instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Glutathione (GSH) Trapping Assay

Anilines are high-risk for idiosyncratic toxicity.[1] This assay detects transient reactive metabolites (quinonediimines) that escape standard stability screens.

Modifications for Fluorinated Scaffolds: Use Fluorous Derivatization if sensitivity is low, or standard GSH trapping with Neutral Loss scanning [2].

Workflow Steps:

  • Incubation: Incubate Test Compound (10 µM) with HLM (1 mg/mL) + NADPH + GSH (5 mM) .

  • Controls:

    • Negative: No NADPH (rules out chemical reactivity).

    • Positive: Clozapine or Acetaminophen (known RM formers).

  • Duration: Incubate for 60 minutes at 37°C.

  • Detection: Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (characteristic of pyroglutamic acid loss from GSH adducts) or precursor ion scanning for m/z 272 (negative mode) [3].

Interpretation:

  • Mass Shift: Look for

    
     (GSH addition - 2 hydrogens + proton).
    
  • Significance: The detection of a GSH adduct implies the formation of a reactive intermediate.[2] For this compound, a GSH adduct at the C5 or C6 position indicates that the 2-F block shifted activation to the other side of the ring.

Decision Logic for Scaffold Optimization

Use the following logic flow to interpret your experimental data and decide on the next medicinal chemistry step.

OptimizationLogic Start Assess 2-F-Aniline Scaffold StabilityTest Run HLM Stability Assay Start->StabilityTest ResultHigh High Clearance (t1/2 < 15 min) StabilityTest->ResultHigh ResultLow Low Clearance (t1/2 > 60 min) StabilityTest->ResultLow Proceed to In Vivo PK MetID Identify Metabolites (MetID) ResultHigh->MetID PathN Major: N-Dealkylation MetID->PathN PathBenz Major: Benzylic Oxid (4-Me) MetID->PathBenz Action1 Strategy: Replace N-Me with Cyclopropyl or Deuterated Methyl PathN->Action1 Action2 Strategy: Replace 4-Me with Cl, CF3, or Cyclopropyl PathBenz->Action2

Figure 2: Decision tree for optimizing the this compound scaffold based on metabolic clearance data.

References

  • Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Miyase, T., et al. (2020). Application of a fluorous derivatization method for characterization of glutathione-trapped reactive metabolites with liquid chromatography-tandem mass spectrometry analysis. Journal of Chromatography A. Available at: [Link]

  • Sygnature Discovery. (2023).[3][4] Investigating Methods of Detection of Glutathione Adducts. Available at: [Link]

  • Rietjens, I.M., et al. (1989). Reaction pathways for biodehalogenation of fluorinated anilines. Xenobiotica. Available at: [Link]

Sources

Safety Operating Guide

2-Fluoro-N,4-dimethylaniline: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide mandates the operational protocol for the safe disposal of 2-Fluoro-N,4-dimethylaniline (CAS: 502435-32-7).[1] As a fluorinated aniline derivative, this compound presents a dual hazard profile: acute toxicity characteristic of anilines and corrosive gas generation (Hydrogen Fluoride) upon thermal decomposition.

Core Directive: Treat all waste streams containing this substance as Halogenated Hazardous Waste . Under no circumstances shall this material be disposed of via sanitary sewer systems, trash, or non-halogenated solvent streams.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] This compound is a fluorinated secondary amine.[1]

PropertySpecification
Chemical Name This compound
CAS Number 502435-32-7
Molecular Formula C₈H₁₀FN
Molecular Weight 139.17 g/mol
Physical State Liquid or low-melting solid (depending on purity/temp)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity
Combustion Byproducts Nitrogen Oxides (NOx), Carbon Monoxide (CO), Hydrogen Fluoride (HF)

Critical Safety Note: Upon incineration or fire, the fluorine atom is liberated as Hydrogen Fluoride (HF), a highly corrosive gas that damages incinerator refractory linings and poses severe inhalation risks. This necessitates its classification as Halogenated Waste .[1]

Pre-Disposal Handling & Segregation

Improper segregation is the leading cause of laboratory waste accidents.[1] Follow this strict segregation logic:

Incompatibility Matrix
Incompatible ClassReaction RiskAction
Strong Acids Exothermic salt formation; heat generation.[1]Keep separate. Do not mix with acid waste streams.[1]
Oxidizers Fire/Explosion hazard.[1][2] Anilines are easily oxidized.[1]CRITICAL: Never add to waste containers with nitric acid or peroxides.[1]
Acid Chlorides/Anhydrides Vigorous reaction.[1]Segregate into separate waste streams.[1]
Alkali Metals Potential for reduction/reactivity.[1]Keep separate.
Waste Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers if the waste is acidic, though pure aniline is compatible with steel.

  • Cap: Vented caps are recommended if there is any risk of ongoing slow reaction, though standard screw caps are acceptable for stable, pure waste.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

Operational Disposal Workflow

The following flowchart outlines the decision logic for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Liquid SolidWaste Solid Waste Stream (Gloves, Wipes, Solids) StateCheck->SolidWaste Solid/Debris Segregation Segregation Check: Is it mixed with Acids or Oxidizers? LiquidWaste->Segregation SolidPack Double Bag in Clear Polyethylene Bags SolidWaste->SolidPack Compatible Compatible Mixture? (e.g., Ethanol, DCM) Segregation->Compatible No SeparateContainer Segregate into Individual Container Segregation->SeparateContainer Yes (Incompatible) Compatible->SeparateContainer No (Unknown) CombineHalo Combine in 'Halogenated Solvent' Carboy Compatible->CombineHalo Yes Labeling Apply Hazardous Waste Label: 'Toxic, Halogenated' SeparateContainer->Labeling CombineHalo->Labeling SolidPack->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Final Transfer to EHS/Disposal Contractor (Incineration) Storage->Final

Figure 1: Decision logic for the segregation and packaging of fluorinated aniline waste.

Detailed Procedural Steps

Step 1: Classification & Labeling

Before moving the material, prepare the label.[3] This is a self-validating step —if you cannot complete the label, you do not know enough to dispose of it safely.

  • Waste Type: Hazardous Chemical Waste.[1]

  • Constituents: Write "this compound" clearly. Do not use abbreviations.

  • Hazards: Check "Toxic" and "Irritant".[1]

  • Special Note: Add "Contains Fluorine / Halogenated" to the remarks.[1] This alerts the disposal facility to use an incinerator with HF scrubbers.[1]

Step 2: Liquid Waste Protocol
  • Solvent Choice: If the material is in solution, ensure the solvent is compatible. Chlorinated solvents (DCM, Chloroform) are ideal carriers as they are already in the halogenated stream.

  • Pouring: Perform all transfers in a fume hood. Use a funnel to prevent drips.[1]

  • Rinsing: Triple rinse the empty original container with a small amount of compatible solvent (e.g., acetone or DCM) and add the rinsate to the waste container.

  • Defacing: Deface the label of the empty original container before disposing of the glass/plastic in the "Chemically Contaminated Glass" bin.[1]

Step 3: Solid Waste Protocol
  • Debris: Contaminated gloves, paper towels, and weighing boats must be treated as hazardous waste.

  • Packaging: Place solid waste into a clear, 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile leakage.[1]

  • Secondary Container: Place the sealed bag into a rigid container (pail or drum) labeled for solid hazardous waste.

Step 4: Spill Response (Immediate Action)

If a spill occurs during disposal:

  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves (double layer recommended) and safety goggles.[1]

  • Absorb: Use a universal sorbent (e.g., vermiculite or commercial spill pads).[1] Do not use paper towels for large spills as they increase surface area for evaporation.

  • Clean: Wipe the area with soap and water after bulk removal.[1] Collect all sorbent and cleaning materials into the solid hazardous waste stream.[1]

Ultimate Disposal Method

The only acceptable ultimate disposal method for this compound is High-Temperature Incineration .[1]

  • Why Incineration? Chemical oxidation or landfilling is insufficient for aromatic amines due to their environmental persistence and toxicity.[1]

  • Why Halogenated Stream? The presence of the Fluorine atom requires the incinerator to have a wet scrubber system to capture the generated Hydrogen Fluoride (HF) gas, preventing acid rain formation and equipment corrosion.

  • RCRA Codes: While not a specifically P- or U-listed waste by name, it typically falls under D001 (Ignitable, if in solvent) or is classified simply as "Non-regulated hazardous waste" (unless exhibiting toxicity characteristics D004-D043 via TCLP). However, best practice dictates managing it as Halogenated Organic Waste .

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67984, 2-Fluoro-4-methylaniline (Related Structure).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Fluoro-n,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety protocols for handling 2-Fluoro-N,4-dimethylaniline (CAS 502435-32-7).

Editorial Note: While specific Safety Data Sheets (SDS) for this exact isomer may list it as a "Warning" class irritant, its structural homology to fluoro-anilines and N-alkyl-anilines dictates that it be treated as a high-risk methemoglobinemia inducer and skin-permeating toxin .[1][2] As a Senior Application Scientist, I mandate the "Precautionary Principle": treat this substance with the rigor reserved for fatal-if-absorbed anilines until specific toxicological data proves otherwise.

Part 1: Hazard Assessment & Immediate Action

Chemical Profile:

  • Chemical Name: this compound[1][2]

  • CAS: 502435-32-7[1][2]

  • Physical State: Liquid or Low-Melting Solid (Assume liquid handling protocols).[2]

  • Critical Hazard: Silent Dermal Absorption . The combination of the fluorine atom (increasing lipophilicity) and the N-methyl group facilitates rapid transport across the stratum corneum. Once absorbed, aniline derivatives oxidize hemoglobin to methemoglobin, causing cellular hypoxia which may be delayed by 2-4 hours.[1][2]

Emergency Response Card:

Scenario Immediate Action
Skin Contact Do NOT use solvent. Wash immediately with soap and copious water for 15 min.[1][2] Seek medical attention; mention "Potential Aniline Exposure."[3]
Eye Contact Rinse with water for 15 min, lifting lids.[4] Remove contacts if safe.
Inhalation Move to fresh air.[3][4][5][6][7][8] If blue discoloration (cyanosis) of lips/nails occurs, administer oxygen (medical personnel only).

| Spill (<10mL) | Absorb with vermiculite/sand. Do not use paper towels (increases surface area for evaporation). |

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with N-alkyl anilines.[2] You must use a barrier material with a higher breakthrough time.

PPE Selection Table
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Silver Shield / 4H (Laminate) or Viton® Aniline derivatives permeate nitrile in <10 mins.[1][2] Laminate offers >4 hours breakthrough protection.
Hand Protection (Dexterity) Double-gloving: Laminate liner under Nitrile (5 mil minimum).[2]The outer nitrile glove protects the laminate from physical tears and provides grip; the inner laminate blocks chemical permeation.
Respiratory Half-mask with OV/P95 Cartridge (if outside hood).[2]N-methylated anilines have significant vapor pressure.[2] Organic Vapor (OV) protection is mandatory if not in a certified fume hood.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face shield required if pouring >100 mL. Safety glasses are insufficient due to splash/vapor risk.
Body Tychem® C or F Apron/Sleeves over Lab Coat.Standard cotton lab coats absorb liquids, holding the toxin against the skin. Tychem repels organic liquids.
Part 3: Operational Protocols
A. Workflow Visualization (Decision Logic)

SafetyLogic Start Start: Handling this compound StateCheck State Assessment Start->StateCheck Solid Solid / Crystalline StateCheck->Solid If < 25°C Liquid Liquid / Melt StateCheck->Liquid If > 25°C or Solution PPE_Solid PPE: Nitrile (Double) + N95 Mask Solid->PPE_Solid PPE_Liquid PPE: Laminate Liner + Nitrile + Fume Hood Liquid->PPE_Liquid Weighing Weighing Protocol Action_Solid Use Anti-Static Spatula Avoid Dust Generation Weighing->Action_Solid Transfer Transfer Protocol Action_Liquid Use Positive Displacement Pipette Avoid Aerosols Transfer->Action_Liquid PPE_Solid->Weighing PPE_Liquid->Transfer

Caption: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves for liquid handling.

B. Step-by-Step Handling Methodology

1. Preparation (The "Cold" Zone)

  • Barrier Verification: Inspect Laminate gloves for cracks (inflate with air to test).

  • Engineering Control: Verify Fume Hood flow is >100 fpm.

  • Decontamination Prep: Place a "waste beaker" with 10% HCl inside the hood to immediately quench contaminated pipette tips (converting the aniline to its less volatile hydrochloride salt).

2. Transfer & Synthesis (The "Hot" Zone)

  • Technique: Use a positive displacement pipette for liquids. Standard air-displacement pipettes may drip due to the low surface tension and vapor pressure of organic amines.

  • Containment: Perform all transfers over a disposable absorbent pad (pig mat).

  • Quenching: Immediately wipe any drips with a dilute acid-soaked wipe, then dispose of the wipe as solid hazardous waste.

3. Doffing Procedure (Critical Step)

  • Anilines are often spread to phones/doorknobs via contaminated gloves.

  • Step 1: Wash outer nitrile gloves with soap/water while still on hands.

  • Step 2: Peel off outer nitrile gloves, turning them inside out. Discard.

  • Step 3: Inspect inner laminate gloves. If clean, remove carefully by the cuff.

  • Step 4: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.

Part 4: Disposal & Waste Management

Disposal Class: Halogenated Organic Solvent Waste. [1]

  • Segregation: Do NOT mix with oxidizers (nitric acid, peroxides) as anilines are reducing agents; hypergolic reactions or explosion may occur.

  • Labeling: Clearly tag waste as "Toxic," "Halogenated," and "Methemoglobin Former."

  • Neutralization (Spills Only):

    • Small spills can be treated with dilute Hydrochloric Acid (1M) to form the non-volatile anilinium salt before absorption.

    • Reaction:

      
      
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136249, N,N-Dimethyl-4-fluoroaniline (Structural Analog).[1][2] Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.